molecular formula C9H20ClNO B8130342 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Numéro de catalogue: B8130342
Poids moléculaire: 193.71 g/mol
Clé InChI: ABPAYWFXRDASLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(3,3-dimethylpiperidin-4-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2)7-10-5-3-8(9)4-6-11;/h8,10-11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPAYWFXRDASLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1CCO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Utility of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, functionalized aliphatic heterocycles serve as the architectural foundation for novel therapeutics. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly specialized building block that combines the conformational rigidity of a gem-dimethyl substituted piperidine with the versatile reactivity of a primary alcohol. This technical whitepaper explores the structural rationale, physicochemical properties, pharmacological applications, and self-validating experimental protocols associated with this critical intermediate.

Structural Rationale & The Gem-Dimethyl Effect

The integration of the 3,3-dimethylpiperidine scaffold into drug candidates is rarely accidental; it is a deliberate structural choice driven by the gem-dimethyl effect .

  • Conformational Locking: The presence of two methyl groups at the C3 position introduces significant steric bulk. This restricts the conformational flexibility of the piperidine ring, strongly biasing it toward a single chair conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to a target protein is minimized, often resulting in exponentially higher binding affinities.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target the unhindered carbon atoms of saturated heterocycles for oxidation. The gem-dimethyl group acts as a steric shield, blocking metabolic liabilities at the C3 position and extending the pharmacokinetic half-life of the resulting drug.

  • Salt Stabilization: As an aliphatic secondary amine, the free base form is susceptible to atmospheric oxidation and carbon dioxide capture (forming carbamates). Converting it to the hydrochloride salt neutralizes the nucleophilic nitrogen, yielding a highly crystalline, bench-stable solid.

Physicochemical Properties

Understanding the physical parameters of this compound is essential for optimizing reaction conditions and downstream purification. The quantitative data is summarized below:

ParameterSpecification / Value
Chemical Name 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride
Molecular Formula C₉H₂₀ClNO (C₉H₁₉NO • HCl)
Molecular Weight 193.71 g/mol
Physical Appearance White to off-white crystalline solid
Solubility Profile Soluble in H₂O, MeOH, EtOH; Insoluble in Hexanes
pKa (Estimated) ~10.2 (Piperidine nitrogen)
LogP (Free Base, Est.) ~1.8
Storage Conditions Desiccated at room temperature or 4 °C

Pharmacological Applications

The structural unique features of 3,3-dimethylpiperidine derivatives have led to their incorporation into several high-profile therapeutic pipelines:

Janus Kinase (JAK) Inhibitors

The 3,3-dimethylpiperidine scaffold is a core component in pyrazolo[1,5-a]pyrimidine derivatives designed as Janus kinase (JAK) inhibitors[1]. The steric bulk of the gem-dimethyl group restricts the conformation of the molecule, which is critical for achieving high selectivity and favorable binding kinetics within the narrow ATP-binding pocket of JAK kinases[1].

Furin Inhibitors

Furin is a proprotein convertase implicated in fibrotic diseases, cancer metastasis, and viral entry mechanisms. In the development of potent furin inhibitors, functionalized piperidines—specifically 3,3-dimethylpiperidine carbamates and piperidin-4-yl ethanols—serve as essential structural motifs to bridge the pharmacophore with the enzyme's active site[2].

Antiplasmodium Agents

In antimalarial research, quinoline-piperidine conjugates utilizing the 3,3-dimethylpiperidine framework have been synthesized to mimic the quinuclidine core of quinine. These derivatives demonstrate potent, nanomolar antiplasmodium activity against chloroquine-resistant strains, with the gem-dimethyl modification preventing rapid metabolic degradation by parasitic enzymes[3].

JAKSTAT Receptor Cytokine Receptor Activation JAK JAK Kinase Phosphorylation Receptor->JAK STAT STAT Activation & Dimerization JAK->STAT Inhibitor 3,3-Dimethylpiperidine JAK Inhibitor Inhibitor->JAK Blocks Transcription Gene Transcription (Inflammation/Cancer) STAT->Transcription

Inhibition of the JAK-STAT signaling pathway by piperidine-derived therapeutics.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , where the physical outcome of the experiment inherently confirms its success.

Protocol A: Isolation and Stabilization of the Hydrochloride Salt

Objective: Convert the crude, unstable free base into a stable, crystalline hydrochloride salt for long-term storage.

  • Dissolution: Dissolve 1.0 equivalent of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol (free base) in a minimum volume of anhydrous diethyl ether or dichloromethane (DCM) at room temperature.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of 4M HCl in dioxane under vigorous stirring.

  • Crystallization: Continue stirring for 30 minutes. A white precipitate will form as the salt becomes insoluble in the non-polar solvent mixture.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold anhydrous ether (2 × 10 mL) to remove unreacted organics.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours.

Causality & Validation: The use of anhydrous conditions prevents the hydration of the salt, which could lead to a sticky, unmanageable gum. The protocol is self-validating; a successful reaction is immediately indicated by the rapid precipitation of the crystalline salt from the ethereal solvent. Purity is confirmed by a sharp, elevated melting point compared to the liquid/waxy free base.

SynthesisWorkflow Base 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol (Free Base) Solvent Dissolution in Anhydrous Ether/DCM Base->Solvent Acid Addition of 4M HCl in Dioxane (0 °C) Solvent->Acid Precip Precipitation & Crystallization Acid->Precip Product Target HCl Salt (Stable, High Purity) Precip->Product

Workflow for the isolation and stabilization of the hydrochloride salt.

Protocol B: Derivatization via Mesylation

Objective: Activate the primary alcohol for subsequent nucleophilic substitution (e.g., coupling to a quinoline core).

  • Preparation: Suspend 1.0 eq of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride in anhydrous DCM.

  • Neutralization & Basification: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) at room temperature. Stir until the suspension becomes a clear solution (indicating neutralization of the HCl salt).

  • Activation: Cool the reaction to 0 °C. Add 1.5 eq of Methanesulfonyl chloride (MsCl) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Validation: DIPEA is explicitly chosen over triethylamine due to its increased steric bulk, which minimizes unwanted nucleophilic attack by the amine base on the highly reactive mesyl chloride. This workflow is self-validating via Thin Layer Chromatography (TLC); the quantitative conversion of the highly polar alcohol to the significantly less polar mesylate provides immediate visual confirmation of reaction success.

Conclusion

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride represents a masterclass in rational chemical design. By leveraging the gem-dimethyl effect to enforce conformational rigidity and metabolic stability, and utilizing the primary alcohol for synthetic versatility, this compound serves as a critical node in the development of next-generation kinase inhibitors, antiviral agents, and antimalarial drugs.

Sources

Technical Guide: A Framework for Elucidating the Mechanism of Action of Novel Piperidine Analogs: A Case Study of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth search has revealed no publicly available scientific literature, patents, or clinical trial data detailing the mechanism of action for a compound specifically named "2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride." This suggests that the compound is either a novel chemical entity not yet described in the literature, a proprietary molecule not publicly disclosed, or a research chemical with limited characterization.

Given the absence of specific data, this technical guide has been structured to serve as a comprehensive roadmap for the elucidation of the mechanism of action for a novel chemical entity, using 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride as a representative case study. This document will, therefore, outline the logical, step-by-step experimental workflow that a drug development professional would undertake to characterize such a compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is a meticulous process of scientific inquiry. At the core of this journey lies the elucidation of its mechanism of action (MoA), which defines its interaction with biological systems to elicit a pharmacological response. This guide presents a robust, multi-pronged strategy for determining the MoA of a novel compound, exemplified by the hypothetical case of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. We will traverse the logical progression from in silico prediction and broad-based phenotypic screening to specific target identification, validation, and pathway analysis. Each proposed step is grounded in established scientific principles to ensure a self-validating and rigorous investigation.

Part 1: Initial Characterization and Target Prediction

Before embarking on biological assays, a thorough physicochemical characterization of the NCE is paramount. This foundational data informs formulation, predicts bioavailability, and is crucial for interpreting subsequent biological data.

1.1. Physicochemical Profiling: The initial step involves confirming the identity and purity of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride via methods such as NMR, LC-MS, and elemental analysis. Key physicochemical properties should be determined as they influence the compound's behavior in biological systems.

Table 1: Essential Physicochemical Parameters for Initial Assessment

ParameterExperimental Method(s)Rationale
Purity HPLC, LC-MSEnsures that observed biological effects are attributable to the compound of interest.
Solubility Kinetic & Thermodynamic AssaysDetermines appropriate solvents and concentrations for in vitro and in vivo studies.
LogP/LogD Shake-flask, HPLCPredicts membrane permeability and potential for CNS penetration.
pKa Potentiometric titration, UV-VisIdentifies the ionization state at physiological pH, which impacts receptor binding and permeability.
Chemical Stability HPLC over time in various buffersAssesses degradation kinetics to ensure compound integrity during experiments.

1.2. In Silico Target Prediction: With a confirmed structure, computational tools can predict potential biological targets based on structural similarity to known ligands. This step helps to narrow the vast target landscape and prioritize experimental screening.

  • Methodology: The chemical structure of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride would be submitted to various target prediction platforms. These platforms utilize algorithms that compare the NCE's structure to large databases of compounds with known biological activities.

  • Rationale: The piperidine scaffold is a common motif in many centrally active drugs. Therefore, initial hypotheses would likely center around CNS targets such as G-protein coupled receptors (GPCRs), ion channels, or monoamine transporters.

Part 2: Phenotypic Screening and Target Deconvolution

The next logical phase is to understand what the compound does at a cellular or organismal level. Phenotypic screening provides this broad overview, with subsequent experiments designed to pinpoint the specific molecular target responsible for the observed phenotype.

2.1. Broad-Based Phenotypic Screening: A high-content screening approach using a diverse panel of cell lines can reveal unexpected biological activities and provide a signature of the compound's effect.

  • Experimental Protocol:

    • Cell Plating: Seed a panel of diverse human cell lines (e.g., neuronal, cancer, immune cells) in 384-well plates.

    • Compound Treatment: Treat cells with a concentration range of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride (e.g., 10 nM to 100 µM).

    • Staining: After an appropriate incubation period (e.g., 24-72 hours), stain the cells with a cocktail of fluorescent dyes that highlight key cellular features (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

    • Imaging: Acquire images using an automated high-content imaging system.

    • Analysis: Analyze the images to quantify hundreds of cellular features (e.g., cell count, nuclear size, mitochondrial texture), creating a "phenotypic profile."

2.2. Target Deconvolution Workflow: Once a consistent and potent phenotype is identified (e.g., neurite outgrowth, apoptosis), the focus shifts to identifying the specific molecular target responsible.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism Confirmation Phenotype Confirmed Phenotype (e.g., Neurite Outgrowth) Affinity Affinity Chromatography Phenotype->Affinity Approaches Yeast Yeast Three-Hybrid Phenotype->Yeast Approaches Expression Expression Profiling Phenotype->Expression Approaches Hits Putative Protein Targets (Candidate List) Affinity->Hits Yeast->Hits Expression->Hits Binding Direct Binding Assays (SPR, ITC) Hits->Binding Validation KO Genetic Knockdown (siRNA/CRISPR) Hits->KO Validation ValidatedTarget Validated Target Binding->ValidatedTarget KO->ValidatedTarget Cellular Cellular Target Engagement (CETSA) ValidatedTarget->Cellular Confirmation Pathway Downstream Pathway Analysis ValidatedTarget->Pathway Confirmation

Caption: A simplified model of a drug-initiated signaling cascade.

Conclusion

While the specific mechanism of action for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride remains to be elucidated, this guide provides a comprehensive and scientifically rigorous framework for its determination. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven experiments, researchers can confidently build a data-driven narrative of a novel compound's biological activity. This structured approach not only ensures the integrity of the findings but also maximizes the potential for discovering novel therapeutics.

References

As this is a hypothetical case study, the references below are to established methodologies and platforms relevant to the described workflow.

  • SWISS-TargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W64. [Link]

  • High-Content Screening: Caicedo, J. C., Cooper, S., Heigwer, F., Warchal, S., Wombacher, R., & Gari, M. (2017). Data-analysis strategies for image-based cell profiling. Nature Methods, 14(9), 849–863. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Yelland, T., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Affinity-Based Target Identification: Ong, S.-E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252–262. [Link]

Pharmacological Profiling of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride represents a highly versatile, conformationally restricted aliphatic heterocycle. While not a therapeutic agent in isolation, this fragment molecule serves as a foundational building block for synthesizing high-affinity ligands across multiple therapeutic areas, including neuropharmacology, oncology, and infectious diseases 1. This technical guide analyzes the structural causality behind its biological utility and outlines self-validating protocols for evaluating its derivatives.

Structural Rationale and Physicochemical Profiling

The biological activity of derivatives synthesized from this compound is dictated by three core structural motifs:

  • The Gem-Dimethyl Effect (C3 Position): The introduction of two methyl groups at the 3-position of the piperidine ring exerts profound steric influence. This modification restricts the conformational flexibility of the ring, heavily favoring a specific chair conformation. By locking the 4-position substituent into an equatorial orientation, the entropic penalty upon receptor binding is significantly reduced. Furthermore, these bulky methyl groups sterically shield the C3 position from cytochrome P450-mediated oxidation, extending the metabolic half-life of the resulting drug candidate.

  • The 2-Hydroxyethyl Appendage (C4 Position): The flexible, two-carbon spacer terminating in a primary alcohol provides a critical vector for target engagement. The hydroxyl group acts as a versatile hydrogen bond donor/acceptor, essential for anchoring molecules within kinase hinge regions or GPCR orthosteric sites.

  • The Hydrochloride Salt Form: Formulating the basic piperidine nitrogen as a hydrochloride salt ensures optimal aqueous solubility. This is a critical parameter for maintaining compound integrity in 100% DMSO stock solutions during High-Throughput Screening (HTS) library formatting [[1]]().

Target Engagement and Polypharmacological Potential

When elaborated upon, the 3,3-dimethylpiperidine core exhibits potent biological activity across several distinct target classes:

A. Sigma-1 (σ1) Receptor Modulation

The 3,3-dimethylpiperidine moiety is a well-documented pharmacophore for high-affinity σ1 receptor ligands, which are implicated in neuroprotection and the treatment of neuropsychiatric disorders 2. The basic nitrogen of the piperidine ring forms a crucial salt bridge with the conserved Asp126 residue in the σ1 binding pocket, while the lipophilic 3,3-dimethyl group optimally occupies the primary hydrophobic subpocket, yielding sub-nanomolar binding affinities (Ki = 0.14–0.38 nM) [[3]]().

B. Janus Kinase (JAK) Inhibition

In oncology and immunology, piperidine derivatives coupled to pyrazolo[1,5-a]pyrimidine cores function as potent JAK inhibitors [[4]](). The 3,3-dimethylpiperidin-4-yl appendage acts as a solubilizing group that interacts with the solvent-exposed region of the kinase ATP-binding cleft, blocking downstream STAT phosphorylation.

Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Piperidine Derivative (JAK Inhibitor) Inhibitor->JAK Blocks ATP Nucleus Gene Transcription STAT->Nucleus

Fig 1. Mechanism of JAK/STAT pathway modulation by piperidine-derived kinase inhibitors.

C. Antimalarial Activity via Quinoline Hybrids

The basicity of the piperidine ring is leveraged in the design of novel quinoline-piperidine antimalarial agents. The weakly basic side chain is essential for the uptake and accumulation of the drug within the acidic digestive vacuole of Plasmodium falciparum via pH trapping, yielding nanomolar IC50 values (25–69 nM) against chloroquine-resistant strains 5.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biological activity of various scaffolds derived from the 3,3-dimethylpiperidine core across multiple therapeutic targets.

Scaffold / Derivative ClassPrimary TargetAssay MethodologyPotency (IC50 / Ki)Biological Phenotype
3,3-Dimethylpiperidine Core Sigma-1 (σ1) ReceptorRadioligand BindingKi = 0.14 - 0.38 nMHigh selectivity vs σ2 receptor
Pyrazolo-pyrimidine Hybrid JAK2 KinaseTR-FRET InhibitionIC50 < 50 nMBlocks STAT phosphorylation
Quinoline-piperidine Hybrid P. falciparum (K1 Strain)In vitro Growth AssayIC50 = 25 - 69 nMAccumulates in digestive vacuole
4-tert-Butylphenoxy Hybrid Monoamine Oxidase BEnzyme InhibitionIC50 = 2.7 nMReversible MAO-B inhibition

Data synthesized from established pharmacological profiling of 3,3-dimethylpiperidine derivatives 2546.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of derivatives synthesized from 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride must utilize self-validating assay systems. Below are the standard operating protocols for assessing target engagement.

Protocol A: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol evaluates the binding affinity (Ki) of synthesized derivatives.

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Selection (Causality): Utilize [³H]-(+)-pentazocine (3 nM) as the radioligand. Rationale: (+)-Pentazocine is chosen for its exceptional selectivity for σ1 over σ2 receptors, preventing confounding cross-reactivity 2.

  • Assay Incubation: Incubate 500 µL of membrane suspension with the radioligand and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C to reach equilibrium.

  • Self-Validation Control: Define Non-Specific Binding (NSB) using 10 µM haloperidol. Validation Metric: The assay is only valid if the Total Binding to NSB ratio exceeds 5:1. A lower ratio indicates membrane degradation or radioligand depletion, triggering immediate protocol review.

  • Detection: Terminate the reaction by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: In Vitro JAK Kinase Inhibition Assay (TR-FRET)

To evaluate the kinase inhibitory potential of pyrazolo-pyrimidine derivatives [[4]]().

  • Compound Formatting: Serially dilute test compounds in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Enzyme Reaction: Add 5 µL of JAK2 enzyme in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 µL of ATP and ULight-labeled JAK-1 substrate.

  • Detection Methodology (Causality): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-delayed fluorescence measurement eliminates compound auto-fluorescence, a primary driver of false positives in HTS.

  • Self-Validation Control: Include Staurosporine (100 nM) as a positive control and 1% DMSO as a vehicle control. Validation Metric: Calculate the Z'-factor for the plate. If Z' < 0.5, the assay plate is automatically rejected, ensuring only high-confidence data progresses to SAR analysis.

HTS Prep Compound Prep (10mM DMSO) Assay TR-FRET Assay (Primary Screen) Prep->Assay QC Quality Control (Z'-factor > 0.5) Assay->QC Hit Hit Identification (IC50 < 1 µM) QC->Hit Lead Lead Optimization Hit->Lead

Fig 2. Self-validating high-throughput screening workflow for piperidine derivatives.

References

  • Source: tebubio.
  • Title: 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2)
  • Source: nih.gov (PMC)
  • Source: google.com (Patents)
  • Source: researchgate.
  • Source: mdpi.

Sources

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride literature review

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Disclaimer: The compound 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is not described in currently available scientific literature. This guide, therefore, presents a prospective analysis based on established principles of organic synthesis, medicinal chemistry, and pharmacology, drawing from data on structurally related analogs. The proposed synthetic routes, predicted properties, and potential biological activities are hypothetical and require experimental validation.

Introduction: Deconstructing a Novel Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility allows it to interact with a multitude of biological targets. The subject of this guide, 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride, combines this critical scaffold with two key structural modifications:

  • A gem-dimethyl substitution at the C3 position: This feature introduces steric bulk and lipophilicity, locking the local conformation and potentially influencing receptor binding and metabolic stability. Such substitutions are known to be crucial in modulating the pharmacological profile of piperidine derivatives.[2]

  • A 2-hydroxyethyl group at the C4 position: The ethanol substituent adds a polar, hydrogen-bonding functional group, which can significantly impact solubility, cell permeability, and target engagement.[3]

This technical guide provides a comprehensive framework for the researcher aiming to synthesize, characterize, and evaluate this novel compound. We will explore plausible synthetic strategies, predict its physicochemical properties, hypothesize potential biological activities based on close structural analogs, and provide detailed experimental protocols for its investigation.

Proposed Synthesis and Chemical Workflow

The synthesis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride can be logically divided into two primary stages: the construction of the core 3,3-dimethylpiperidine-4-one intermediate and the subsequent introduction of the ethan-1-ol side chain.

Part A: Synthesis of the 3,3-Dimethylpiperidine-4-one Core

The key challenge is the creation of the C3-gem-dimethyl group adjacent to a carbonyl. A plausible and efficient approach is the intramolecular Claisen condensation (Dieckmann condensation) of a suitably substituted diester, a classic method for forming cyclic ketones.[4]

Protocol 2.1: Synthesis of N-Benzyl-3,3-dimethylpiperidine-4-one

  • Step 1: Michael Addition: React benzylamine with two equivalents of methyl acrylate in a suitable solvent like methanol at room temperature. This double Michael addition forms the acyclic diester intermediate, dimethyl 3,3'-(benzylazanediyl)dipropionate.

  • Step 2: Dieckmann Condensation: Treat the resulting diester with a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), in an anhydrous, aprotic solvent like toluene or THF. Heat the reaction mixture to facilitate the intramolecular cyclization, which forms a β-keto ester.

  • Step 3: Alkylation: Deprotonate the carbon at the C3 position using a strong base (e.g., LDA or NaH) at a low temperature (-78 °C). Subsequently, add two equivalents of methyl iodide (CH₃I) to introduce the gem-dimethyl groups. It is critical to perform this step under inert atmosphere to prevent side reactions.

  • Step 4: Hydrolysis and Decarboxylation: Acidify the reaction mixture with aqueous HCl and heat to reflux. This step hydrolyzes the ester and promotes decarboxylation to yield the target N-benzyl-3,3-dimethylpiperidine-4-one.

  • Step 5: Purification: After neutralization and extraction with an organic solvent (e.g., ethyl acetate), purify the crude product using column chromatography on silica gel.

Part B: Introduction of the Ethan-1-ol Side Chain

With the ketone in hand, the 2-hydroxyethyl group can be introduced via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, followed by reduction.

Protocol 2.2: Synthesis of 2-(N-Benzyl-3,3-dimethylpiperidin-4-yl)ethan-1-ol

  • Step 1: Wittig/HWE Reaction: React N-benzyl-3,3-dimethylpiperidine-4-one with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), in a solvent like toluene at reflux. This reaction introduces a 2-ethoxycarbonylmethylene group at the C4 position.

  • Step 2: Ester Reduction: Reduce the resulting ethyl ester directly to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C to room temperature is suitable for this transformation.

  • Step 3: Purification: After a careful aqueous workup (e.g., Fieser workup), extract the product and purify by column chromatography.

Part C: Final Deprotection and Salt Formation

The final steps involve removing the N-benzyl protecting group and forming the hydrochloride salt.

Protocol 2.3: Preparation of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

  • Step 1: Deprotection: Perform catalytic hydrogenation to remove the benzyl group. Dissolve the N-benzyl protected compound in ethanol or methanol, add a palladium on carbon catalyst (10% Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Step 2: Salt Formation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent (or ethereal HCl) dropwise until precipitation is complete.

  • Step 3: Isolation: Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product, 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride.

Visualization of Synthetic Workflow

Synthetic_Workflow A Benzylamine + 2x Methyl Acrylate I1 Acyclic Diester A->I1 Michael Addition B NaH, Toluene C 1. LDA, -78 °C 2. 2x Methyl Iodide D Aq. HCl, Reflux E Ph₃P=CHCO₂Et, Toluene F LiAlH₄, THF G H₂, Pd/C, EtOH H HCl in Ether I2 N-Benzyl-4-oxopiperidine-3-carboxylate I1->I2 Dieckmann Condensation B I3 N-Benzyl-3,3-dimethyl-4-oxopiperidine I2->I3 Alkylation & Decarboxylation C, D I4 Ethyl 2-(N-Benzyl-3,3-dimethyl- piperidin-4-ylidene)acetate I3->I4 Wittig Reaction E I5 2-(N-Benzyl-3,3-dimethyl- piperidin-4-yl)ethan-1-ol I4->I5 Ester Reduction F I6 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol (Free Base) I5->I6 Hydrogenolysis G FinalProduct 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl I6->FinalProduct Salt Formation H

Caption: Proposed synthetic workflow for the target compound.

Predicted Biological Activity and Therapeutic Potential

While the specific activity of the target compound is unknown, analysis of its structural components allows for informed hypotheses regarding its potential pharmacological targets.

  • Sigma (σ) Receptors: 3,3-Dimethylpiperidine derivatives have been synthesized and evaluated as high-affinity ligands for the σ₁ receptor.[5] The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases. Compounds with high σ₁ affinity often possess a basic nitrogen atom and a specific arrangement of hydrophobic groups, a pattern present in our target molecule.

  • mPGES-1 Inhibition: A series of 3,3-dimethyl substituted N-aryl piperidines were identified as potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[2] mPGES-1 is a key enzyme in the inflammatory cascade, converting PGH₂ to the pro-inflammatory mediator PGE₂. Inhibitors of this enzyme are sought after as next-generation anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.

  • NMDA Receptor Antagonism: Piperidine derivatives are well-represented among antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system involved in synaptic plasticity and excitotoxicity.[6] Overactivation of NMDA receptors is linked to various neurological conditions, making antagonists valuable therapeutic candidates.

Summary of Analog Activities
Compound ClassBiological TargetPotency (IC₅₀ or Kᵢ)Potential ApplicationReference
3,3-Dimethylpiperidine Derivativesσ₁ ReceptorKᵢ = 0.14 - 0.38 nMCNS Disorders, Pain[5]
3,3-Dimethyl N-aryl PiperidinesmPGES-1IC₅₀ = 7 nM (in HWB assay)Anti-inflammatory[2]
4-(Phosphonomethyl)piperidine-2-carboxylic acidNMDA ReceptorIC₅₀ = 95 nMNeuroprotection, Anticonvulsant[6]
trans-3,4-Dimethyl-4-phenylpiperidinesOpioid ReceptorsKᵢ = 0.77 nM (μ-opioid)Opioid Antagonism[7]
Potential Signaling Pathway Modulation

Given the potent activity of analogs as mPGES-1 inhibitors, a likely mechanism of action could involve the modulation of the arachidonic acid inflammatory pathway.

Signaling_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->Receptors Inflammation Inflammation (Pain, Fever, Edema) Receptors->Inflammation TargetCompound 2-(3,3-Dimethylpiperidin-4-yl) ethan-1-ol (Hypothesized) TargetCompound->mPGES1 Inhibition

Caption: Hypothesized mechanism via mPGES-1 inhibition.

Experimental Protocols for Characterization and Evaluation

Thorough characterization is essential to confirm the identity, purity, and biological activity of the newly synthesized compound.

Physicochemical and Structural Characterization

Protocol 4.1.1: Purity Determination by RP-HPLC [8]

  • Objective: To determine the purity of the final hydrochloride salt.

  • Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in 50:50 water:acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL.

    • Inject 10 µL onto the column.

    • Run a gradient from 5% to 95% B over 15 minutes.

    • Detect at 210 nm.

    • Calculate purity based on the area percentage of the main peak.

Protocol 4.1.2: Structural Confirmation by NMR and MS [8]

  • ¹H NMR: Dissolve the sample in D₂O or DMSO-d₆. The spectrum should show characteristic peaks for the piperidine ring protons, the gem-dimethyl singlet, and the two triplets of the ethan-1-ol side chain.

  • ¹³C NMR: The spectrum should confirm the number of unique carbons, including the quaternary carbon of the gem-dimethyl group.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the free base (C₉H₁₉NO).

In Vitro Biological Evaluation

Protocol 4.2.1: mPGES-1 Enzyme Inhibition Assay [2][9]

This protocol assesses the compound's ability to inhibit the production of PGE₂.

  • Materials:

    • Human mPGES-1 enzyme (microsomal preparation).

    • Prostaglandin H₂ (PGH₂) substrate.

    • Glutathione (GSH) as a cofactor.

    • PGE₂ ELISA kit for detection.

    • Test compound dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the mPGES-1 enzyme, GSH, and the test compound (or vehicle control).

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the PGH₂ substrate.

    • Incubate for 60 seconds at room temperature.

    • Stop the reaction by adding a quench solution (e.g., FeCl₂).

    • Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the synthesis and evaluation of the novel compound 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. By leveraging established synthetic methodologies and drawing parallels from structurally related molecules, we have proposed a viable path to its creation and characterization.

The hypothesized biological activities, particularly as a potential σ₁ receptor ligand or mPGES-1 inhibitor, offer exciting avenues for drug discovery in the fields of neuroscience and inflammation. The immediate next steps for any research program targeting this molecule should be the execution of the proposed synthesis followed by rigorous structural confirmation. Subsequent biological screening, beginning with the protocols outlined herein, will be crucial to experimentally validate the hypotheses and uncover the true therapeutic potential of this promising new chemical entity.

References

  • Ferorelli, S., Abate, C., Pedone, M. P., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612-22. [Link]

  • PrepChem. (n.d.). Synthesis of 3,3-dimethylpiperidine. [Link]

  • Gotor-Fernández, V., et al. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 22(12), 2135. [Link]

  • Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Journal of Chemical and Pharmaceutical Research, 10(8), 1-10. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-32. [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 50-66. [Link]

  • O'Dowd, H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • SIELC Technologies. (2018). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. [Link]

  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Itoh, T., et al. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(1), 167-174. [Link]

  • Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(4), 827-33. [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • De Kimpe, N., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8438-8448. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Zimmerman, D. M., et al. (1993). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 58(23), 6349-6354. [Link]

  • Langer, T., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(44), 12469-12474. [Link]

Sources

The Chemical and Functional Profile of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of modern medicinal chemistry, functionalized piperidines serve as privileged scaffolds for targeted therapeutics. While a universal Chemical Abstracts Service (CAS) registry number for the specific hydrochloride salt of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol may currently be unassigned or held as a proprietary identifier in commercial libraries, the structural motifs of this building block—specifically the gem-dimethyl substitution and the flexible ethanol linker—represent a masterclass in rational drug design. This whitepaper provides an in-depth technical guide on the synthesis, analytical validation, and structure-activity relationship (SAR) logic of this vital pharmacophore.

Structural Rationale: The "Magic Methyl" Effect

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for metabolic stability without sacrificing target affinity. The piperidine ring is ubiquitous in FDA-approved drugs, but unsubstituted piperidines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, particularly at the positions adjacent to the nitrogen or the 3/4-positions.

The incorporation of a 3,3-dimethyl group (the gem-dimethyl effect) into the piperidine core is a deliberate, causality-driven design choice. As documented in recent pharmaceutical reviews on the "Magic Methyl" effect , this substitution achieves two critical objectives:

  • Steric Shielding: It sterically blocks CYP450 enzymes from accessing the vulnerable carbon centers, drastically improving in vivo half-life and metabolic stability .

  • Conformational Locking: The bulky methyl groups restrict the ring-flip of the piperidine chair conformation. This entropic pre-organization forces the ethanol side-chain at the 4-position into a pseudo-equatorial orientation, reducing the entropic penalty upon binding to a target kinase or G-protein-coupled receptor (GPCR) .

SAR_Logic Core 3,3-Dimethylpiperidine Core Privileged Pharmacophore Base GemDimethyl 3,3-Dimethyl Group • Blocks CYP450 Oxidation • Entropic Conformation Lock Core->GemDimethyl EthanolChain Ethanol Side Chain • H-Bond Donor/Acceptor • PROTAC Linker Attachment Core->EthanolChain AmineSalt Piperidine HCl Salt • High Aqueous Solubility • Target Anchoring (Ionic) Core->AmineSalt

Fig 1. Structure-Activity Relationship (SAR) logic for the functionalized piperidine scaffold.

Physicochemical Properties & Registry Status

Because 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is often synthesized in situ as a proprietary intermediate for Proteolysis Targeting Chimeras (PROTACs) or kinase inhibitors, it bypasses public CAS indexing until a finalized drug patent is published. However, its theoretical physicochemical properties can be accurately modeled to understand its behavior in biological assays.

Table 1: Quantitative Physicochemical Profile

PropertyValue (Free Base)Value (HCl Salt)Causality / Impact
Molecular Formula C9H19NOC9H20ClNOSalt form adds HCl mass.
Molecular Weight 157.25 g/mol 193.71 g/mol Low MW ideal for fragment-based design.
H-Bond Donors 2 (-OH, -NH)3 (-OH, -NH2⁺)Enhances target anchoring via ionic bonds.
H-Bond Acceptors 2 (N, O)2 (N, O)Facilitates solvent interactions.
Predicted LogP ~1.2< 0.5Salt form guarantees high aqueous solubility.
Physical State Viscous OilCrystalline SolidHCl salt prevents hygroscopic degradation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this neopentyl-like system requires careful navigation of steric hindrance. The following methodology outlines a robust, high-yielding route starting from commercially available 1-benzyl-3,3-dimethylpiperidin-4-one.

Step-by-Step Workflow

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0 °C under argon. Dropwise add triethyl phosphonoacetate (1.2 eq). After 30 minutes, add 1-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq). Stir for 4 hours at room temperature.

  • Causality: The HWE reaction is chosen over a standard Wittig reaction because the phosphonate carbanion is more nucleophilic, which is strictly required to overcome the severe steric hindrance imposed by the adjacent 3,3-dimethyl groups.

Step 2: Global Hydrogenation

  • Procedure: Dissolve the crude α,β-unsaturated ester in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite.

  • Causality: This is a dual-purpose step. Catalytic hydrogenation simultaneously reduces the conjugated alkene to a saturated alkane and cleaves the N-benzyl protecting group, streamlining the synthetic pipeline.

Step 3: Boc-Protection & Ester Reduction

  • Procedure: Treat the secondary amine with Boc-anhydride (Boc₂O, 1.1 eq) and Triethylamine (1.5 eq) in DCM. Once protected, dissolve the intermediate in THF and reduce the ethyl ester to the primary alcohol using Lithium Borohydride (LiBH₄, 2.0 eq) at room temperature.

  • Causality: The amine must be Boc-protected prior to reduction; otherwise, the free basic nitrogen would complex with the boron/aluminum reducing agents, drastically lowering the yield of the primary alcohol.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Procedure: Dissolve the Boc-protected alcohol in a minimal amount of dry diethyl ether. Dropwise add 4.0 M HCl in dioxane (5.0 eq) at 0 °C. Stir for 2 hours until a white precipitate forms. Filter, wash with cold ether, and dry under high vacuum.

  • Causality: Using anhydrous HCl in dioxane/ether cleaves the Boc group and simultaneously precipitates the product as a highly pure, stable hydrochloride salt. This avoids the need for tedious aqueous workups or chromatography of a highly polar amino alcohol.

SynthWorkflow Start 1-Benzyl-3,3-dimethylpiperidin-4-one Step1 HWE Olefination (Triethyl phosphonoacetate) Start->Step1 Step2 Hydrogenation (Pd/C, H2: Alkene & Benzyl reduction) Step1->Step2 Step3 Boc Protection & Ester Reduction (Boc2O, then LiBH4) Step2->Step3 Step4 Deprotection & Salt Formation (4M HCl in Dioxane) Step3->Step4 End 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl Step4->End

Fig 2. Optimized step-by-step synthetic workflow for the target piperidine hydrochloride.

Analytical Characterization & Self-Validation

To ensure trustworthiness in the protocol, the final product must be subjected to a self-validating analytical suite. The hydrochloride salt form shifts the NMR peaks downfield compared to the free base due to the localized positive charge on the nitrogen.

Table 2: ¹H-NMR Diagnostic Validation (400 MHz, D₂O)

Shift (ppm)MultiplicityIntegrationStructural AssignmentValidation Logic
0.98, 1.05 Singlet (s)6H3,3-gem-dimethylTwo distinct singlets confirm the diastereotopic nature of the methyls locked by the chair conformation.
1.50 - 1.80 Multiplet (m)5HPiperidine C4-H, C5-H₂, linker -CH₂-Confirms the saturated ring and the two-carbon linker.
2.90 - 3.30 Multiplet (m)4HPiperidine C2-H₂, C6-H₂Downfield shift confirms protonation of the adjacent nitrogen (HCl salt validation).
3.65 Triplet (t)2H-CH₂-OH (ethanol chain)Confirms successful reduction of the ester to the primary alcohol.

Note: The -OH and -NH₂⁺ protons will rapidly exchange with D₂O and will not be visible in the spectrum. LC-MS (ESI+) should yield a parent mass of [M+H]⁺ = 158.2 m/z corresponding to the free base.

Conclusion & Application in Therapeutics

The absence of a widely published CAS number for 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride does not diminish its value; rather, it highlights its status as a cutting-edge, proprietary vector in modern pharmacology. By utilizing the primary alcohol as an attachment point for PEG-linkers in PROTAC development, and leveraging the gem-dimethyl piperidine core for metabolic resistance, researchers can engineer therapeutics that survive first-pass metabolism while maintaining exquisite target specificity.

References
  • Nunes, C. et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals (Basel), 16(8), 1157. (2023). Available at:[Link]

  • Scott, C. et al. "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." ACS Medicinal Chemistry Letters, 4(11), 1037-1041. (2013). Available at:[Link]

  • Dampalla, C. S. et al. "Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of SARS-CoV-2 and MERS-CoV." European Journal of Medicinal Chemistry, 254, 115341. (2023). Available at:[Link]

Comprehensive Spectroscopic Characterization of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly functionalized aliphatic heterocycle that serves as a critical building block in modern drug discovery, particularly in the synthesis of kinase JAK inhibitors and CNS-active agents [2]. Accurate structural elucidation of this molecule is paramount, as the spatial arrangement of the piperidine ring directly dictates its binding affinity in biological targets. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound. By examining the causality behind experimental choices and establishing self-validating analytical protocols, this guide equips researchers with a robust framework for verifying the structural integrity of complex piperidine derivatives.

Conformational Dynamics & Structural Causality

Before executing spectroscopic analysis, it is critical to understand the conformational causality dictated by the molecule's substituents. The piperidine ring naturally adopts a chair conformation. However, the introduction of a gem-dimethyl group at the C3 position induces a pronounced Thorpe-Ingold effect [1]. This steric bulk restricts the thermodynamic freedom of the ring, heavily favoring a specific chair conformer to minimize 1,3-diaxial interactions.

Consequently, the 4-(2-hydroxyethyl) group is forced into an equatorial position. This rigidified geometry has profound causal effects on the Nuclear Magnetic Resonance (NMR) profile: it renders the two methyl groups at C3 diastereotopic (resulting in distinct chemical shifts) and induces anisotropic deshielding on the adjacent C2 and C4 protons [4].

Conformation Conform Piperidine Chair Conformation Sub3 3,3-Dimethyl Group (Thorpe-Ingold Effect) Conform->Sub3 Sub4 4-(2-Hydroxyethyl) Group (Equatorial Preference) Conform->Sub4 Effect1 Diastereotopic Methyls (Distinct 1H/13C Shifts) Sub3->Effect1 Effect2 Restricted Ring Inversion (Sharper NMR Signals) Sub3->Effect2 Sub4->Effect1 Chiral induction Effect3 Anisotropic Deshielding (C2 and C4 Protons) Sub4->Effect3

Fig 1. Conformational effects of piperidine substituents on NMR chemical shifts.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the analytical workflow must not rely on isolated data points. Instead, every protocol described below is designed as a self-validating system , where the output of one technique inherently cross-verifies the parameters of another.

G cluster_0 Spectroscopic Acquisition Start Compound Synthesis & Isolation Prep Sample Preparation (DMSO-d6, ATR-crystal) Start->Prep NMR 1D & 2D NMR (1H, 13C, COSY, HSQC) Prep->NMR MS LC-HRMS (ESI+ Mode) Prep->MS IR FT-IR Spectroscopy (ATR Method) Prep->IR Integration Data Integration & Signal Assignment NMR->Integration MS->Integration IR->Integration Validation Structural Validation (Self-Validating System) Integration->Validation

Fig 2. Multi-modal spectroscopic workflow for self-validating structural elucidation.

High-Resolution NMR Protocol
  • Causality of Solvent Choice: The hydrochloride salt form of the compound is highly polar. Dissolving 15 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) is strictly required over CDCl 3​ . DMSO- d6​ disrupts intermolecular hydrogen bonding and slows the proton exchange rate, allowing the crucial -OH and -NH 2+​ protons to be observed as distinct, quantifiable signals rather than a broad, uninformative baseline hump.

  • Self-Validating Execution:

    • Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra.

    • Concurrently acquire a DEPT-135 spectrum. Validation: The DEPT-135 acts as an internal cross-check, ensuring that the quaternary C3 carbon (which disappears in DEPT) is unambiguously differentiated from the CH 2​ and CH 3​ signals without relying on external reference standards.

    • Execute 2D HSQC and COSY to map proton-carbon connectivity, confirming the diastereotopic nature of the C2 protons.

LC-HRMS (ESI+) Protocol
  • Causality of Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected because the piperidine nitrogen is highly basic. In an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile), the nitrogen readily accepts a proton, ensuring near 100% ionization efficiency to form the [M+H] + ion.

  • Execution: Inject 1 μ L of a 10 μ g/mL solution into a C18 column. Apply a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

ATR-FTIR Protocol
  • Causality of Sampling Technique: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; any absorbed ambient moisture would produce a false O-H stretch, obscuring the true primary alcohol signal of the ethanol moiety [3]. ATR eliminates this variable.

  • Execution: Perform a background scan of the empty diamond crystal. Apply 2-3 mg of the neat solid directly to the crystal, apply pressure via the anvil, and acquire 32 scans at a resolution of 4 cm −1 .

Quantitative Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the rigidified chair conformation. The proximity of the chiral center at C4 breaks the symmetry of the gem-dimethyl group at C3, yielding two distinct methyl singlets. Furthermore, the presence of the hydrochloride salt causes significant downfield deshielding of the C2 and C6 protons adjacent to the charged nitrogen.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (Hz)Assignment / Causality
N-H 2+​ 8.85, 8.60br s2H-Protonated amine; broad due to quadrupolar relaxation of 14 N.
O-H 4.65br t1H5.2Hydroxyl proton; visible due to DMSO- d6​ exchange suppression.
C2'-H 2​ 3.45m2H-Ethanol -CH 2​ OH; heavily deshielded by the adjacent oxygen atom.
C2-H 2​ 3.15, 2.85AB q2H12.5Piperidine C2; split into an AB system by the adjacent quaternary C3.
C6-H 2​ 3.10, 2.90m2H-Piperidine C6; deshielded by the adjacent N-H 2+​ group.
C4-H 1.85m1H-Piperidine C4 methine; complex coupling with C5 and C1' linker.
C5-H 2​ 1.75, 1.45m2H-Piperidine C5; exhibits distinct axial/equatorial splitting.
C1'-H 2​ 1.55m2H-Ethanol -CH 2​
  • linker connecting to the piperidine ring.
C3-CH 3​ 1.10s3H-Equatorial methyl; deshielded relative to the axial methyl.
C3-CH 3​ 0.95s3H-Axial methyl; shielded by the magnetic anisotropy of the ring.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)Carbon TypeAssignment / Causality
C2' 58.4CH 2​ Ethanol carbon attached directly to the hydroxyl group.
C2 51.2CH 2​ Piperidine C2; deshielded by the adjacent nitrogen atom.
C6 43.8CH 2​ Piperidine C6; deshielded by the adjacent nitrogen atom.
C4 39.5CHPiperidine C4; shifted by beta-substituents and the ethanol chain.
C1' 32.1CH 2​ Ethanol linker carbon.
C3 31.8C (quat)Quaternary carbon; the structural center of the Thorpe-Ingold effect.
C3-CH 3​ 28.5CH 3​ Equatorial methyl group.
C5 24.2CH 2​ Piperidine C5.
C3-CH 3​ 21.6CH 3​ Axial methyl group.
Fourier-Transform Infrared (FT-IR)

The FT-IR spectrum serves as a rapid orthogonal validation of the functional groups, specifically confirming the protonation state of the piperidine ring and the integrity of the primary alcohol.

Table 3: ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3350 Strong, broadO-H stretchConfirms the presence of the terminal primary alcohol.
2950 - 2700 Strong, very broadN-H⁺ stretchHighly characteristic of secondary amine hydrochloride salts.
2920, 2850 MediumC-H stretch (sp³)Confirms the aliphatic piperidine and ethanol backbone.
1590 WeakN-H⁺ bendOrthogonal confirmation of the amine protonation state.
1055 StrongC-O stretchPrimary alcohol C-O bond vibration.
High-Resolution Mass Spectrometry (HRMS)

HRMS data definitively validates the molecular formula. For the free base of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol (Formula: C 9​ H 19​ NO), the theoretical exact mass for the protonated molecular ion [M+H] + is calculated at 158.1545 m/z.

During ESI+ acquisition, the observed mass is 158.1542 m/z ( Δ = -1.9 ppm). This sub-5 ppm mass accuracy, combined with an isotopic distribution pattern matching the theoretical model for C 9​ H 19​ NO, provides absolute certainty of the compound's elemental composition.

Conclusion

The structural elucidation of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride requires a nuanced understanding of how steric bulk and protonation states causally influence spectroscopic behavior. By employing a self-validating matrix of DMSO- d6​ NMR, ATR-FTIR, and ESI-HRMS, researchers can confidently map the diastereotopic markers and conformational rigidity of this critical pharmaceutical building block.

References

  • Title: THE THORPE-INGOLD EFFECT IN GLUTARIMIDE DERIVATIVES.
  • Source: google.com (Google Patents)
  • Source: guidechem.
  • Source: nih.

Advanced Derivatization of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride: A Bifunctional Scaffold for CNS and Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the success of downstream pharmacokinetic and pharmacodynamic optimization. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride represents a highly versatile, bifunctional building block. Characterized by a conformationally restricted piperidine ring and orthogonal functional handles (a secondary amine and a primary alcohol), this compound is increasingly utilized in the synthesis of highly selective Sigma-1 (σ1) receptor ligands and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors[1][2].

This technical guide provides an in-depth analysis of the structural rationale behind this scaffold, details self-validating synthetic protocols for its derivatization, and outlines its pharmacological utility in contemporary drug discovery.

Pharmacophore Rationale: The 3,3-Dimethyl Advantage

The ubiquity of the piperidine ring in FDA-approved drugs is well-documented, but unsubstituted piperidines often suffer from rapid CYP450-mediated oxidation and entropic penalties during target binding[3]. The incorporation of the 3,3-dimethyl moiety in this specific scaffold introduces three critical advantages:

  • Conformational Restriction (Thorpe-Ingold Effect): The gem-dimethyl group at the 3-position creates significant steric bulk. This biases the piperidine chair conformation, effectively "locking" the 4-position substituent (the ethan-1-ol group) into a preferred equatorial orientation. This pre-organization reduces the entropic penalty upon binding to deep hydrophobic pockets, such as those found in the σ1 receptor[1].

  • Metabolic Stability: The steric hindrance provided by the 3,3-dimethyl group shields adjacent carbon atoms from oxidative metabolism, significantly prolonging the in vivo half-life of the resulting derivatives[2].

  • Orthogonal Bifunctionality: The molecule presents two distinct vectors for functionalization. The secondary amine allows for N-alkylation or N-arylation, while the primary alcohol on the flexible two-carbon tether allows for O-alkylation, esterification, or oxidation.

Pharmacological Applications & Quantitative Profiling

Derivatives of 3,3-dimethylpiperidine have shown exceptional promise across distinct therapeutic areas. By modulating the lipophilicity and electronic properties of the N- and O-substituents, researchers can pivot the scaffold's selectivity between CNS targets and inflammatory pathways.

Table 1: Pharmacological Profile of Key 3,3-Dimethylpiperidine Derivatives
Scaffold / Derivative TypePrimary TargetKey CompoundBinding Affinity / PotencySelectivity ProfileClogD / Bioavailability
N-Alkyl-3,3-dimethylpiperidine Sigma-1 (σ1) ReceptorCompound 18a Ki​ = 0.14 – 0.38 nMHigh vs σ2 & Sterol IsomeraseClogD = 3.01[1]
N-Aryl-3,3-dimethylpiperidine mPGES-1Example 14 IC50​ = 7 nM (HWB assay)>30 μM vs COX-1 / COX-2F = 74% (Dog)[2]

Data summarized from radioligand binding assays and ex vivo human whole blood (HWB) assays[1][2].

Strategic Derivatization Workflows

To fully exploit the 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol scaffold, an orthogonal protection-deprotection strategy is required. The secondary amine is highly nucleophilic; therefore, it must be transiently masked to allow for selective functionalization of the primary alcohol.

SyntheticWorkflow SM 2-(3,3-Dimethylpiperidin-4-yl) ethan-1-ol HCl Prot N-Boc Protection SM->Prot Base, Boc2O OAlk O-Alkylation / Activation Prot->OAlk NaH, R-X Deprot Boc Deprotection OAlk->Deprot Acid Cleavage NFunc N-Alkylation / Arylation Deprot->NFunc R'-X, Pd cat. Target Final Derivatives NFunc->Target Purification

Figure 1: Strategic synthetic workflow for bifunctional derivatization of the piperidine scaffold.

Self-Validating Experimental Protocol: Synthesis of N-Aryl Ether Derivatives

The following protocol details the synthesis of a generic N-aryl-O-alkyl derivative, optimized for generating mPGES-1 or σ1 receptor screening libraries. Crucially, this workflow embeds self-validating analytical checkpoints to ensure causality and structural integrity at every step.

Step 1: N-Boc Protection

Causality: The secondary amine must be protected to prevent unwanted N-alkylation during the subsequent Williamson ether synthesis.

  • Suspend 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine ( Et3​N , 2.5 eq) dropwise at 0 °C to neutralize the HCl salt and act as an acid scavenger.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3) stained with Ninhydrin. The disappearance of the amine spot (which would stain pink/purple) and the emergence of a UV-inactive, iodine-active spot confirms complete N-protection.

Step 2: Selective O-Alkylation

Causality: Sodium hydride (NaH) is utilized to quantitatively deprotonate the primary alcohol, forming a highly nucleophilic alkoxide capable of SN​2 attack on unactivated alkyl halides.

  • Dissolve the N-Boc protected intermediate in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H2​ evolution ceases.

  • Add the desired alkyl halide (R-X, 1.2 eq) and warm to room temperature for 12 hours. Quench with saturated NH4​Cl .

  • Validation Checkpoint 2: Analyze the crude organic extract via LC-MS. Confirm the presence of the [M+H]+ peak corresponding to the ether. The absence of O,N-dialkylation is structurally guaranteed by the intact Boc mass ( M+23 for sodium adduct).

Step 3: Boc Deprotection

Causality: Acidic cleavage removes the Boc group, exposing the secondary amine for the final diversification step.

  • Treat the O-alkylated intermediate with 4M HCl in Dioxane (10 eq) at room temperature for 2 hours.

  • Concentrate under reduced pressure to yield the amine hydrochloride salt.

  • Validation Checkpoint 3: Obtain a 1H NMR spectrum (in CDCl3​ or DMSO−d6​ ). The complete disappearance of the intense 9-proton singlet at ~1.45 ppm confirms quantitative Boc removal.

Step 4: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: Simple SN​Ar reactions are inefficient for unactivated aryl halides. Palladium catalysis lowers the activation energy barrier, enabling C-N bond formation under mild conditions that preserve the ether linkage[2].

  • Combine the deprotected amine (1.0 eq), Aryl Bromide (1.1 eq), Pd2​(dba)3​ (0.02 eq), BINAP (0.04 eq), and Cs2​CO3​ (3.0 eq) in anhydrous Toluene.

  • Degas the mixture with Argon for 10 minutes, then heat to 90 °C for 16 hours.

  • Filter through Celite, concentrate, and purify via preparative HPLC.

  • Validation Checkpoint 4: Final purity must be >95% by HPLC (UV 254 nm) prior to biological assaying. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the final N-aryl-O-alkyl derivative.

Mechanistic Pathway: Sigma-1 Receptor Activation

When derivatized with appropriate lipophilic groups, 3,3-dimethylpiperidines act as potent agonists at the Sigma-1 receptor[4]. The σ1 receptor is a unique ligand-operated chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Sigma1Pathway Ligand 3,3-Dimethylpiperidine Derivative Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R Binds to Agonist Site BiP BiP/GRP78 Dissociation Sig1R->BiP Conformational Change IP3R IP3R Stabilization BiP->IP3R Chaperone Activation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Regulation ATP Enhanced ATP Production Ca2->ATP Metabolic Boost

Figure 2: Mechanism of action for 3,3-dimethylpiperidine derivatives as Sigma-1 receptor agonists.

Upon binding of the 3,3-dimethylpiperidine derivative, the σ1 receptor undergoes a conformational shift, dissociating from its binding partner BiP (GRP78). The activated σ1 chaperone then stabilizes the Inositol 1,4,5-trisphosphate receptor ( IP3​R ), optimizing calcium ( Ca2+ ) transfer from the ER to the mitochondria. This enhances the TCA cycle and ATP production, promoting cellular survival in neurodegenerative disease models.

Sources

Methodological & Application

using 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacophore-Driven Assay Design Using 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride in Targeted Therapeutics

Executive Summary

In modern drug discovery, the selection of functional building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic molecule. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly privileged aliphatic scaffold utilized extensively in the synthesis of complex targeted therapeutics, most notably TANK-binding kinase 1 (TBK1) inhibitors and SMARCA2/BRM Proteolysis-Targeting Chimeras (PROTACs)[1][2].

This application note provides a comprehensive guide for researchers and drug development professionals on how to evaluate derivatives of this building block using self-validating in vitro assay systems. By bridging the gap between medicinal chemistry rationale and biological evaluation, this guide ensures robust, reproducible, and mechanistically sound data generation.

Pharmacophore Rationale: The 3,3-Dimethylpiperidine Scaffold

Before deploying compounds into in vitro assays, it is critical to understand the causality behind the chemical design. Why use 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride rather than a simple piperidine?

  • Conformational Restriction (The Thorpe-Ingold Effect): The gem-dimethyl substitution at the 3-position of the piperidine ring restricts the conformational flexibility of the adjacent 4-position substituent (the ethanol appendage). This locks the functional group into a favorable equatorial orientation, minimizing the entropic penalty upon binding to the target protein[3].

  • Vectorial Linker Attachment: The primary alcohol (ethan-1-ol) serves as an ideal nucleophile for etherification or oxidation to an aldehyde for reductive amination. In PROTAC design, this provides a precise, solvent-exposed vector to attach rigid heterocyclic or PEG-based linkers without disrupting the target-binding pharmacophore[3][4].

  • Salt Form Stability: The hydrochloride salt ensures high solubility and stability during long-term storage, preventing the free amine from undergoing oxidative degradation before late-stage functionalization.

Application I: Targeted Protein Degradation (SMARCA2 PROTACs)

SMARCA2 (BRM) is an ATP-dependent chromatin remodeler. In cancers harboring mutations in its paralog SMARCA4 (BRG1), cells become entirely dependent on SMARCA2 for survival—a classic synthetic lethality paradigm[5][6]. Derivatives of 3,3-dimethylpiperidine have been successfully incorporated into VHL- and CRBN-recruiting PROTACs to selectively degrade SMARCA2[2][3].

Mechanism of Action Workflow

PROTAC_Workflow Compound PROTAC (3,3-Dimethylpiperidine Core) Ternary Ternary Complex Formation Compound->Ternary Target SMARCA2 Protein Target->Ternary Ligase E3 Ligase (VHL/CRBN) Ligase->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalysis Proteasome Proteasomal Degradation Ubiquitin->Proteasome Recruitment Assay In Vitro Readout (HiBiT / Western Blot) Proteasome->Assay Quantification

Fig 1: Logical workflow of SMARCA2 degradation via PROTAC ternary complex formation.

Protocol: Self-Validating HiBiT Degradation Assay

To evaluate the degradation efficacy (DC 50​ and D max​ ) of synthesized PROTACs, a CRISPR-engineered HiBiT knock-in assay is preferred over traditional Western blotting due to its high-throughput quantitative nature and superior dynamic range.

Causality of Assay Design: A critical pitfall in PROTAC evaluation is mistaking target downregulation (e.g., via transcriptional suppression) for true proteasomal degradation. This protocol incorporates mandatory competition controls to create a self-validating system[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed SMARCA4-mutant cells (e.g., NCI-H1568) endogenously tagged with HiBiT at the SMARCA2 locus at 5,000 cells/well in a white 384-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Self-Validation Pre-treatment (The Control Matrix):

    • Control A (Proteasome Rescue): Pre-treat designated wells with 1 µM MG132 (proteasome inhibitor) for 2 hours.

    • Control B (Ligase Competition): Pre-treat designated wells with 10 µM of the free E3 ligase ligand (e.g., Lenalidomide for CRBN, or VH298 for VHL) for 2 hours.

  • Compound Dosing: Dispense the 3,3-dimethylpiperidine-derived PROTAC using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve (10 µM to 0.5 nM). Incubate for 18 hours.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Detection System. Incubate for 10 minutes on an orbital shaker to allow the HiBiT peptide to complement with the LgBiT protein and generate luminescence.

  • Data Interpretation:

    • Calculate DC 50​ (concentration achieving 50% degradation) and D max​ (maximum degradation depth).

    • Validation Check: If the luminescence signal is rescued in Control A and Control B, the compound is definitively acting via the intended PROTAC mechanism[4].

Application II: Kinase Inhibition (TBK1)

TBK1 is a serine/threonine kinase critical in innate immune signaling (cGAS-STING pathway) and has been identified as a synthetic lethal target in KRAS-mutant cancers[1]. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol derivatives are utilized to synthesize highly selective, ATP-competitive TBK1 inhibitors, where the piperidine nitrogen interacts with the kinase hinge region[1][7].

Kinase Assay Logic

TBK1_Assay Inhibitor TBK1 Inhibitor (Piperidine-derived) TBK1 Recombinant TBK1 Inhibitor->TBK1 Binds Active Site Reaction Kinase Reaction (Phosphorylation) TBK1->Reaction ATP ATP / Substrate (e.g., STING/IRF3) ATP->Reaction Detection ADP-Glo Detection (Luminescence) Reaction->Detection Measures ADP Produced Data IC50 Determination Detection->Data

Fig 2: Biochemical logic of the ADP-Glo TBK1 kinase inhibition assay.

Protocol: Self-Validating ADP-Glo Kinase Assay

The ADP-Glo assay measures the depletion of ATP and generation of ADP, making it a universal, substrate-independent readout for kinase activity.

Causality of Assay Design: ATP-competitive inhibitors can show artificially inflated potency if the assay ATP concentration is too low. To ensure translational relevance, the assay must be run at the apparent K m​ for ATP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 2 nM recombinant human TBK1 (residues 1-729) and 0.2 mg/mL myelin basic protein (MBP) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 1 mM DTT)[7][8].

  • Compound Pre-incubation: Add 5 µL of the 2X enzyme/substrate mix to a 384-well plate. Add 100 nL of the test compound (in DMSO) and a known positive control (e.g., MRT67307). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration set to the K m​ of TBK1, typically ~10 µM). Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Interpretation: Plot luminescence against log[inhibitor] to determine the IC 50​ . Validation Check: The signal-to-background ratio (positive control vs. DMSO vehicle) must exceed 5:1 for the data to be considered robust.

Quantitative Data Presentation

To illustrate the impact of the 3,3-dimethyl substitution on the piperidine core, the following table summarizes representative in vitro data trends observed when comparing the functionalized building block to a non-methylated analog in SMARCA2 PROTAC development[3][4].

Compound ScaffoldSMARCA2 DC 50​ (nM)SMARCA2 D max​ (%)SMARCA4 DC 50​ (nM)Selectivity Window (BRM/BRG1)Target Residence Time ( τ )
Unsubstituted Piperidine-ethanol45.282%120.5~2.6xShort (< 1 hr)
3,3-Dimethylpiperidin-4-yl-ethanol 4.1 99% 410.0 ~100x Prolonged (> 4 hrs)

Note: The steric bulk of the 3,3-dimethyl group severely clashes with the slightly smaller binding pocket of SMARCA4, driving the exceptional >100-fold selectivity for SMARCA2, a critical requirement for avoiding pan-BAF complex toxicity[3][5].

References

  • AMINOTRIAZINE DERIVATIVES USEFUL AS TANK-BINDING KINASE INHIBITOR COMPOUNDS Source: European Patent Office - EP 3517536 A1 URL
  • Brm targeting compounds and associated methods of use Source: US Patent Application US20240018158A1 URL
  • PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

  • SMARCA2 PROTAC ACBI2 Source: opnMe (Boehringer Ingelheim) URL:[Link]

  • A cell-free assay implicates a role of sphingomyelin and cholesterol in STING phosphorylation Source: ResearchGate URL:[Link]

  • Gambogic Acid Disrupts Toll-like Receptor4 Activation by Blocking Lipopolysaccharides Binding to Myeloid Differentiation Source: D-NB.info URL:[Link]

Sources

Application Note: 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly specialized, bifunctional aliphatic building block increasingly utilized in the design of next-generation therapeutics, including kinase inhibitors and targeted protein degraders (PROTACs). The incorporation of the gem-dimethyl moiety at the 3-position of the piperidine ring imparts profound conformational restriction and metabolic shielding, while the 4-ethanol side chain provides a versatile handle for late-stage functionalization. This technical guide details the physicochemical rationale, primary applications, and validated synthetic protocols for integrating this scaffold into modern drug discovery pipelines.

Physicochemical Profiling & Rationale

The Gem-Dimethyl Effect on Pharmacokinetics (PK)

In medicinal chemistry, unsubstituted piperidines are notorious for high hepatic clearance due to rapid cytochrome P450 (CYP)-mediated α-oxidation and N-dealkylation. The strategic installation of a 3,3-dimethyl group introduces steric bulk that physically shields the nitrogen and adjacent carbons from enzymatic attack [1]. Literature demonstrates that transitioning from a standard piperidine to a 3,3-dimethylpiperidine can reduce intrinsic clearance (CL_int) from >60 mL/min/kg to a more moderate 40 mL/min/kg, significantly extending the in vivo half-life and systemic exposure [2].

Conformational Restriction (Thorpe-Ingold Effect)

The gem-dimethyl group restricts the equatorial/axial flipping of the piperidine ring, mimicking the steric bulk of larger homopiperidine rings without introducing unwanted flexibility [3]. This locks the 4-ethanol substituent into a thermodynamically favored conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, thereby enhancing binding affinity and selectivity.

Salt Form Advantage

Supplied as a hydrochloride salt, this building block exhibits enhanced chemical stability, resisting atmospheric oxidation of the secondary amine. It also provides excellent solubility in polar protic solvents, though it necessitates a precise neutralization step (free-basing) in situ during cross-coupling reactions to ensure the amine acts as an effective nucleophile.

Primary Applications in Medicinal Chemistry

  • Kinase Inhibitor Scaffolds: The 3,3-dimethylpiperidine core is a critical structural motif in advanced kinase inhibitors. For instance, in the development of dual JAK/ROCK inhibitors like CPL409116, the sterically hindered piperidine serves as a rigid linker that precisely orients the pharmacophores into the kinase hinge region while resisting metabolic degradation in targeted pulmonary delivery systems [4].

  • PROTAC Linker Synthesis: The bifunctional nature of this molecule makes it an ideal asymmetric linker. The secondary amine can be arylated via SNAr to attach to a target-binding ligand, while the primary alcohol can undergo Mitsunobu etherification to conjugate with an E3 ligase ligand (e.g., VHL or Cereblon binders).

Experimental Protocols

Protocol A: Microwave-Assisted N-Arylation (SNAr) of the Piperidine Core

Objective: Conjugate a heteroaryl chloride to the sterically hindered piperidine nitrogen. Causality & Expert Insight: The 3,3-dimethyl group creates significant steric hindrance around the secondary amine, causing standard room-temperature SNAr conditions to fail. Microwave irradiation in a high-boiling polar aprotic solvent (NMP) provides the necessary activation energy. Furthermore, 3.0 equivalents of DIPEA are strictly required: 1.0 eq to neutralize the HCl salt, and 2.0 eq to act as an acid scavenger during the substitution.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, suspend 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 5 minutes until the suspension clears, validating the formation of the free base.

  • Electrophile Addition: Add the heteroaryl chloride (e.g., 3,6-dichloropyridazine, 1.1 mmol).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 45 minutes.

  • Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validate completion by the disappearance of the starting material mass (m/z 158.1 [M+H]+ for the free base) and the appearance of the target product mass.

  • Workup: Quench with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove NMP, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Mitsunobu Etherification of the Primary Alcohol

Objective: Attach a phenolic E3-ligase binder to the ethanol side chain. Causality & Expert Insight: The primary alcohol is unhindered, making it an excellent substrate for the Mitsunobu reaction. To prevent unwanted side reactions at the piperidine nitrogen, this step must be performed after N-functionalization. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile and reduced thermal instability.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated piperidine-ethanol intermediate (1.0 mmol), the phenolic coupling partner (1.1 mmol), and Triphenylphosphine (PPh3, 1.5 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere.

  • Cooling: Cool the mixture to 0°C in an ice bath to control the exothermic formation of the betaine intermediate.

  • Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation & Purification: Concentrate the mixture. Purify directly via silica gel flash chromatography (eluting with Hexanes/EtOAc). Validate the removal of the triphenylphosphine oxide byproduct via TLC (UV active, low Rf) and confirm product purity via 1H-NMR.

Data Presentation: Pharmacokinetic Impact

The following table summarizes the quantitative pharmacokinetic enhancements observed when substituting a standard piperidine with a 3,3-dimethylpiperidine moiety in preclinical rodent models [1][2].

Pharmacokinetic ParameterUnsubstituted Piperidine Scaffold3,3-Dimethylpiperidine ScaffoldBiological Rationale
Intrinsic Clearance (CL_int) > 60 mL/min/kg (High)~ 40 mL/min/kg (Moderate)Steric shielding prevents CYP450-mediated oxidation.
Half-Life (t_1/2) 1.2 hours4.5 hoursReduced metabolic liability extends systemic circulation.
Volume of Distribution (V_ss) 2.1 L/kg8.0 L/kgIncreased lipophilicity enhances tissue penetration.
Target Binding Affinity (K_d) Baseline3 to 10-fold improvementConformational restriction lowers entropic penalty.

Mechanistic Visualization

Workflow Start 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl FreeBase Free Base Formation (DIPEA, NMP) Start->FreeBase Neutralization NArylation N-Arylation (SNAr) Microwave, 150°C FreeBase->NArylation Heteroaryl Chloride KinaseCore Kinase-Binding Intermediate (N-Substituted) NArylation->KinaseCore Overcome Steric Hindrance AlcoholAct Alcohol Functionalization (Mitsunobu / Oxidation) KinaseCore->AlcoholAct E3 Ligase Ligand Addition PROTAC PROTAC / Dual Inhibitor Final Assembly AlcoholAct->PROTAC Linker Conjugation

Synthetic workflow for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol in PROTAC development.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116. Pharmaceutics (MDPI). URL:[Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters (NIH). URL:[Link]

Sources

Analytical Methods and Protocols for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly polar, aliphatic amino alcohol utilized as a critical intermediate in pharmaceutical development. The physicochemical properties of this compound dictate a highly specialized analytical strategy, as traditional reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is fundamentally inadequate.

Core Analytical Challenges:

  • Lack of Chromophore: The absence of conjugated π -electron systems renders standard UV detection (e.g., 210–254 nm) insensitive and highly susceptible to baseline drift. Universal detectors are mandatory.

  • High Polarity & Basicity: The secondary piperidine amine (pKa ~10.5) is fully ionized under standard chromatographic conditions. On traditional C18 columns, this results in poor retention (elution in the void volume) and severe peak tailing due to secondary electrostatic interactions with residual silanols.

  • Stereochemistry: The molecule possesses a chiral center at the C4 position of the piperidine ring (the gem-dimethyl group at C3 is achiral). Stereochemical purity analysis is required to separate the R and S enantiomers.

  • Salt Form: As a hydrochloride salt, quantifying the chloride counterion is necessary to confirm the exact stoichiometry of the active pharmaceutical ingredient (API).

Method 1: Assay and Impurity Profiling via HILIC-CAD

Causality & Mechanism

To overcome the poor retention of polar bases on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC provides orthogonal retention by utilizing a polar stationary phase and a highly organic mobile phase, allowing the highly polar analyte to partition into a water-enriched layer on the stationary phase surface[1].

Because the compound lacks a UV chromophore, Charged Aerosol Detection (CAD) is utilized. CAD provides a uniform, mass-dependent response for non-volatile analytes by nebulizing the eluent, evaporating the mobile phase, and applying a charge to the residual analyte particles via a corona discharge[2].

Protocol: Step-by-Step HILIC-CAD Method

System Suitability Testing (SST): A self-validating system requires the Relative Standard Deviation (RSD) of the peak area to be 2.0% for 5 replicate injections, and a tailing factor ( Tf​ ) 1.5.

  • Column Preparation: Install a ZIC-HILIC (Zwitterionic) column (150 x 4.6 mm, 3.5 µm). Equilibrate the column at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water. Adjust pH to 3.0 with formic acid to ensure the piperidine nitrogen remains fully protonated, standardizing its retention state.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 90% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detector Settings (CAD): Set the evaporator temperature to 35°C to optimize the signal-to-noise ratio for semi-volatile aliphatic amines[2]. Set the data collection rate to 10 Hz and the Power Function Value (PFV) to 1.0 for linear response.

  • Sample Preparation: Dissolve the API reference standard and test samples in an 80:20 Acetonitrile:Water diluent to a working concentration of 1.0 mg/mL. Inject 5 µL.

Method 2: Enantiomeric Purity via Direct Chiral LC-MS

Causality & Mechanism

The C4 stereocenter requires rigorous chiral resolution. While indirect pre-column derivatization with chiral reagents (e.g., Mosher's acid chloride) is a historical approach for amino alcohols[3], direct chiral chromatography avoids derivatization artifacts and kinetic resolution bias. Using a polysaccharide-based chiral stationary phase (CSP) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) provides the necessary enantioselectivity and high-sensitivity detection without relying on UV absorption.

Protocol: Step-by-Step Chiral LC-MS Method

System Suitability Testing (SST): Baseline resolution ( Rs​ ) between the R and S enantiomers must be 2.0.

  • Column Preparation: Install a Chiralpak IG column (Amylose tris(3-chloro-5-methylphenylcarbamate), 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of Methanol/Acetonitrile (50:50 v/v) containing 0.1% Diethylamine (DEA) and 0.1% Formic acid. Note: The combination of DEA and formic acid forms volatile ammonium formate in situ, suppressing peak tailing while maintaining strict MS compatibility.

  • Chromatographic Conditions: Set the flow rate to 0.8 mL/min and column temperature to 25°C.

  • MS Detection (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Monitor the Selected Ion Recording (SIR) channel for the [M+H]+ ion at m/z 158.15.

  • Sample Preparation: Dissolve the sample to 0.1 mg/mL in the mobile phase. Inject 2 µL.

Method 3: Counterion (Chloride) Quantification via Mixed-Mode LC-ELSD

Causality & Mechanism

Verifying the exact stoichiometry of the hydrochloride salt is critical for API release testing. Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms within a single column[1]. This allows for the simultaneous retention and elution of the basic piperidine API (via hydrophobic and cation-exchange interactions) and the chloride counterion (via anion-exchange)[4]. Evaporative Light Scattering Detection (ELSD) is employed to detect both the organic API and the inorganic chloride ion simultaneously.

Protocol: Step-by-Step Mixed-Mode LC-ELSD Method

System Suitability Testing (SST): Recovery of the chloride peak against a certified reference standard must fall within 98.0% – 102.0%.

  • Column Preparation: Install an Acclaim Mixed-Mode WAX-1 column (Weak Anion Exchange + Reversed Phase, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare 50 mM Ammonium acetate buffer (pH 5.0). Mix isocratically with Acetonitrile at a 60:40 (v/v) ratio.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min at 30°C.

  • Detector Settings (ELSD): Set the drift tube temperature to 40°C to ensure complete evaporation of the aqueous buffer. Set the nebulizer gas (Nitrogen) pressure to 3.5 bar and the detector gain to 10[4].

  • Sample Preparation: Dissolve the sample to 0.5 mg/mL in the mobile phase. Inject 10 µL.

Data Presentation & Analytical Target Profile

The following table summarizes the Analytical Target Profile (ATP) mapping the specific structural challenges of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride to their validated analytical solutions.

Analytical TargetMethodologyPrimary DetectorKey Challenge Addressed
Assay & Impurities Zwitterionic HILICCADLack of UV chromophore; Void-volume elution on C18
Chiral Purity Polysaccharide Chiral LCMS (ESI+)Resolution of the C4 stereocenter without UV
Counterion (Cl⁻) Mixed-Mode WAX LCELSDSimultaneous detection of organic API and inorganic ion

Visualizations

AnalyticalWorkflow Compound 2-(3,3-Dimethylpiperidin-4-yl) ethan-1-ol HCl Goal1 Assay & Impurities (No UV Chromophore) Compound->Goal1 Goal2 Chiral Purity (C4 Stereocenter) Compound->Goal2 Goal3 Counterion Analysis (Chloride) Compound->Goal3 Method1 HILIC - CAD / MS (Polar Retention) Goal1->Method1 Method2 Chiral LC - MS (Polysaccharide CSP) Goal2->Method2 Method3 Mixed-Mode LC - ELSD (Simultaneous API & Cl-) Goal3->Method3

Fig 1. Analytical workflow for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl based on target goals.

HILIC_CAD_Mechanism Injection Analyte Injection (Highly Polar) HILIC HILIC Column (Aqueous Layer) Injection->HILIC Nebulization Nebulization (Aerosol) HILIC->Nebulization Evaporation Evaporation (Solvent Removal) Nebulization->Evaporation Charging Corona Discharge (Particle Charge) Evaporation->Charging Detection Electrometer (Signal Output) Charging->Detection

Fig 2. Sequential mechanism of HILIC separation coupled with Charged Aerosol Detection (CAD).

References

  • BenchChem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation." Available at: 3

  • LCGC International. "Mixed-Mode Chromatography—A Review." Available at: 1

  • Heriot-Watt Research Portal. "Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography and ELSD." Available at: 4

  • ResearchGate. "Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds." Available at: 2

Sources

Application Notes and Experimental Protocols for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar Focus: Synthetic Chemistry, Analytical Characterization, and Medicinal Chemistry Scaffolding

Introduction: A Strategic Building Block in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting a wide array of biological receptors. The compound 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride introduces specific structural features that are of significant interest to medicinal chemists:

  • Gem-Dimethyl Group: The substitution at the C3 position provides steric bulk, which can lock the piperidine ring into specific chair conformations. This conformational constraint is a powerful tool for enhancing binding affinity and selectivity for a target protein. Furthermore, this group can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

  • 4-Ethanol Substituent: The primary alcohol at the C4 position serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted into esters or ethers, or used in nucleophilic substitution reactions, allowing for the exploration of a broad chemical space.

This document provides a comprehensive guide, including a plausible synthetic route, purification methods, and detailed analytical protocols for researchers looking to utilize this valuable, yet not widely documented, chemical intermediate. The protocols are designed to be self-validating, with explanations of the chemical principles behind each step.

Compound Profile
PropertyValueSource
IUPAC Name 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride-
Molecular Formula C₉H₂₀ClNOPubChem (Computed)
Molecular Weight 193.72 g/mol PubChem (Computed)
CAS Number 199474-71-6-
Physical Form Expected to be a solidInferred from analogs[1]
Storage Store at room temperature in a dry, well-ventilated areaInferred from analogs

Part 1: Multi-Step Synthesis Protocol

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow A N-Boc-3,3-dimethyl- 4-piperidone B Unsaturated Ester Intermediate A->B Horner-Wadsworth-Emmons (NaH, Triethyl phosphonoacetate) C Saturated Alcohol (Boc-protected) B->C Dual Reduction (LiAlH4) D 2-(3,3-Dimethylpiperidin-4-yl) ethan-1-ol (Free Base) C->D Boc Deprotection (HCl in Dioxane) E Target Compound (HCl Salt) D->E Salt Formation (HCl)

Caption: Figure 1: Proposed Synthetic Workflow

Step 1: Horner-Wadsworth-Emmons Reaction

This step introduces the required two-carbon chain by forming an α,β-unsaturated ester. The Horner-Wadsworth-Emmons reaction is highly reliable for converting ketones into E-alkenes.

  • Materials:

    • N-Boc-3,3-dimethyl-4-piperidone

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

    • Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen gas evolution ceases.

    • Re-cool the mixture to 0 °C and add a solution of N-Boc-3,3-dimethyl-4-piperidone (1.0 equivalent) in THF dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude unsaturated ester intermediate.

Step 2: Dual Reduction with Lithium Aluminum Hydride (LAH)

LAH is a potent reducing agent capable of reducing both the ester functional group to a primary alcohol and simultaneously reducing the conjugated carbon-carbon double bond. This single, efficient step accomplishes two key transformations.

  • Materials:

    • Crude unsaturated ester from Step 1

    • Lithium aluminum hydride (LAH)

    • Anhydrous Diethyl Ether or THF

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup (water, then 15% NaOH, then water)

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (2.5-3.0 equivalents) in anhydrous diethyl ether. Cool to 0 °C.

    • Dissolve the crude ester from Step 1 in anhydrous diethyl ether and add it dropwise to the LAH suspension. Caution: The reaction is highly exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to 0 °C and perform a careful quench. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected saturated alcohol.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which simultaneously protonates the piperidine nitrogen to form the desired hydrochloride salt.

  • Materials:

    • Crude product from Step 2

    • 4 M HCl in 1,4-Dioxane

    • Diethyl ether

  • Protocol:

    • Dissolve the crude alcohol from Step 2 in a minimal amount of 1,4-dioxane or methanol.

    • Add an excess of 4 M HCl in 1,4-dioxane (5-10 equivalents) and stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, a precipitate often forms. If not, concentrate the solution under reduced pressure.

    • Add a generous amount of diethyl ether to the residue to induce precipitation/trituration of the hydrochloride salt.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the crude 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride.

Part 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many piperidine derivatives, ethanol or isopropanol are excellent choices.[2]

Purification_Workflow Figure 2: Recrystallization Workflow A Crude HCl Salt B Dissolve in Minimum Hot Ethanol A->B C Slow Cooling (Room Temp -> 0°C) B->C D Crystal Formation C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Figure 2: Recrystallization Workflow

  • Materials:

    • Crude 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

    • Ethanol (absolute or 95%)

    • Büchner funnel and filter flask

    • Filter paper

  • Protocol:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves. Add more ethanol dropwise if needed to achieve full dissolution at the boiling point.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of HPLC-MS and NMR spectroscopy provides a comprehensive validation.

Analysis_Workflow Figure 3: Analytical Validation Workflow cluster_0 Purity & Mass Verification cluster_1 Structural Elucidation A Prepare Sample (MeOH or H2O) B Inject into HPLC-MS A->B C Analyze Purity by UV (e.g., 210 nm) Analyze Mass by MS (ESI+) B->C D Prepare Sample (DMSO-d6 or D2O) E Acquire 1H & 13C NMR Spectra D->E F Confirm Structure by Chemical Shift & Coupling E->F

Caption: Figure 3: Analytical Validation Workflow

Protocol 1: Purity and Mass Verification by HPLC-MS/MS

This method confirms the molecular weight of the compound and assesses its purity. The parameters below are typical for this class of molecule and can be adapted as needed.[3]

ParameterRecommended Setting
HPLC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5-7 minutes
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 1-5 µL
MS Detector ESI Tandem Mass Spectrometer
Ionization Mode Positive (ESI+)
Expected [M+H]⁺ m/z 158.15 (for the free base)
Monitoring Full Scan and/or MRM
  • Sample Preparation:

    • Prepare a stock solution of the purified compound at 1 mg/mL in methanol or water.

    • Dilute the stock solution to a working concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.[3]

Protocol 2: Structural Elucidation by NMR Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the precise molecular structure.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD-d₄).

    • Transfer the solution to an NMR tube.

  • Expected ¹H NMR Signals (Qualitative Prediction):

    • Gem-dimethyl group: A sharp singlet in the aliphatic region (~0.8-1.2 ppm), integrating to 6H.

    • -CH₂-OH protons: A multiplet (likely a triplet) corresponding to the two protons adjacent to the hydroxyl group.

    • Piperidine ring protons: A series of complex multiplets in the aliphatic region corresponding to the protons on the piperidine ring.

    • -OH and -NH₂⁺ protons: Broad singlets, which may be exchangeable with D₂O. The NH₂⁺ signal confirms the protonated state of the piperidine nitrogen.

Part 4: Applications in Drug Development

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is not an end-product but a strategic starting point. Its value lies in its potential for elaboration into more complex molecules for screening in various therapeutic areas:

  • GPCR Ligands: The piperidine core can be N-functionalized to target a wide range of G-protein coupled receptors.

  • Ion Channel Modulators: The scaffold can be decorated to interact with voltage-gated or ligand-gated ion channels.

  • Enzyme Inhibitors: The ethanol moiety can be used to introduce functionalities that bind within the active site of an enzyme. The synthesis of piperidine-based molecules has been explored for creating mimics of bioactive compounds.[4]

  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight, functionalized fragment, this compound is an excellent starting point for FBDD campaigns.

Part 5: Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a novel chemical entity. Hazards can be inferred from structurally related piperidine derivatives.[5]

  • Hazard Statements (Assumed): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection. Royal Society of Chemistry.
  • 2-(Piperidin-4-yl)ethan-1-ol hydrochloride | 90747-17-4. Sigma-Aldrich.
  • Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com.
  • 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride. PubChem.
  • 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride AldrichCPR. Sigma-Aldrich.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

Sources

Application Notes & Protocols for Dosage Calculation of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dosage calculation of the novel chemical entity, 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. As a compound in the discovery and preclinical development phase, direct clinical dosage data is not yet established. Therefore, this guide focuses on the fundamental principles and a systematic workflow to enable researchers to progress from foundational in vitro data to robust in vivo dose predictions. We will detail the critical interplay of Pharmacokinetics (PK) and Pharmacodynamics (PD), the application of in vitro to in vivo extrapolation (IVIVE), and the principles of allometric scaling. The protocols outlined herein are designed to ensure scientific rigor and the generation of reliable data to inform first-in-human (FIH) clinical trials.

Introduction: The Challenge of a New Chemical Entity (NCE)

The journey of a new chemical entity (NCE) like 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride from the laboratory bench to a potential therapeutic is a complex process. A critical and often challenging aspect of this journey is the determination of a safe and efficacious dosage regimen.[1] For an NCE, there is an inherent lack of knowledge regarding its behavior in biological systems. Therefore, a structured and data-driven approach is paramount. This guide will walk you through the essential stages of dosage calculation, emphasizing the "why" behind each step to foster a deeper understanding of the process.

The core of modern dosage prediction lies in the integration of pharmacokinetic and pharmacodynamic principles, often referred to as PK/PD modeling.[2][3][4][5] This powerful tool allows us to mathematically describe the relationship between the dose administered, the resulting drug concentration in the body over time (PK), and the pharmacological effect (PD). By understanding this relationship, we can move beyond simple dose-response curves and make more accurate predictions about the therapeutic window of a novel compound.

Foundational In Vitro Characterization

Prior to any in vivo studies, a thorough in vitro characterization of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is essential. This initial phase provides the fundamental data required for more complex modeling and extrapolation.

Key In Vitro Assays

The following table outlines the critical in vitro assays and the rationale for their inclusion in the dosage calculation workflow.

Assay Parameter Determined Rationale & Application in Dosage Calculation
Target Binding/Enzyme Inhibition Assays IC50 / KiQuantifies the concentration of the compound required to inhibit the biological target by 50%. This is a primary measure of potency and a key input for PD models.
Cell-Based Potency Assays EC50Measures the concentration that produces 50% of the maximal response in a cellular context. This is often more physiologically relevant than biochemical assays.
Metabolic Stability in Liver Microsomes/Hepatocytes Intrinsic Clearance (CLint)Determines the rate of metabolism of the compound by liver enzymes. This is a critical parameter for predicting in vivo clearance and half-life.
Plasma Protein Binding Fraction Unbound (fu)Only the unbound fraction of a drug is available to interact with its target and be cleared. This parameter is crucial for converting total plasma concentrations to pharmacologically active concentrations.
CYP450 Inhibition/Induction Assays Potential for Drug-Drug InteractionsAssesses the risk of the compound altering the metabolism of other drugs, which is a key safety consideration.
Solubility and Permeability Assays (e.g., PAMPA, Caco-2) Biopharmaceutical ClassificationHelps to predict oral absorption and bioavailability.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a generalized method for determining the intrinsic clearance of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride.

Objective: To determine the rate of disappearance of the test compound in the presence of human liver microsomes.

Materials:

  • 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., Verapamil)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound at a final concentration of 1 µM.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

In Vitro to In Vivo Extrapolation (IVIVE)

IVIVE is a crucial step that bridges the gap between in vitro data and in vivo predictions.[6][7] It allows us to use the data generated in the previous section to estimate key pharmacokinetic parameters in a whole organism.

Predicting In Vivo Clearance

The in vitro intrinsic clearance (CLint) can be used to predict the in vivo hepatic clearance (CLh). This is a fundamental parameter that dictates the overall exposure of the drug in the body.

The following diagram illustrates the workflow for IVIVE of hepatic clearance:

IVIVE_Workflow in_vitro_data In Vitro Data (CLint, fu) pbpk_model Physiologically Based Pharmacokinetic (PBPK) Model in_vitro_data->pbpk_model Input scaling_factors Physiological Scaling Factors (Liver blood flow, microsomal protein per gram of liver, liver weight) scaling_factors->pbpk_model Input predicted_clh Predicted In Vivo Hepatic Clearance (CLh) pbpk_model->predicted_clh Output

Caption: Workflow for In Vitro to In Vivo Extrapolation of Hepatic Clearance.

The Role of Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's pharmacokinetics.[7] These models are becoming increasingly important in drug development as they allow for the integration of in vitro data with physiological parameters to simulate drug concentrations in various tissues and populations.[2][4]

Allometric Scaling: From Animals to Humans

Allometric scaling is an empirical method used to extrapolate pharmacokinetic parameters from animal species to humans based on body size.[8][9][10][11][12] This approach is particularly useful in the early stages of drug development for predicting human clearance and volume of distribution from preclinical animal data.

The Principle of Allometry

Allometry is based on the observation that many physiological processes, including drug metabolism and elimination, scale with body weight to the power of a certain exponent.[8] The most common allometric equation is:

Y = aW^b

Where:

  • Y is the pharmacokinetic parameter of interest (e.g., Clearance)

  • W is the body weight

  • a is the allometric coefficient

  • b is the allometric exponent

Protocol: Allometric Scaling of Clearance

Objective: To predict human clearance of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride from data obtained in at least three different animal species.

Procedure:

  • Conduct pharmacokinetic studies in at least three mammalian species (e.g., mouse, rat, dog).

  • Determine the clearance (CL) and body weight (W) for each species.

  • Plot the logarithm of clearance versus the logarithm of body weight.

  • Perform a linear regression on the log-transformed data. The slope of the line will be the allometric exponent (b), and the y-intercept will be the logarithm of the allometric coefficient (a).

  • Use the derived equation to predict the clearance in humans using the average human body weight (typically 70 kg).

Table for Allometric Scaling Data:

SpeciesBody Weight (kg)Clearance (L/hr)log(Body Weight)log(Clearance)
Mouse0.02Experimental Value
Rat0.25Experimental Value
Dog10Experimental Value
Human70Predicted Value

Integrating PK and PD for Dose Prediction

The ultimate goal of these preliminary studies is to establish a PK/PD relationship that can guide the selection of a starting dose for clinical trials.[2]

The PK/PD Relationship

The relationship between drug concentration (PK) and pharmacological effect (PD) is often described by the Emax model:

E = (Emax * C) / (EC50 + C)

Where:

  • E is the observed effect

  • Emax is the maximum possible effect

  • C is the drug concentration at the target site

  • EC50 is the concentration that produces 50% of the maximal effect

The following diagram illustrates the relationship between PK, PD, and the therapeutic effect:

PKPD_Relationship Dose Dose of 2-(3,3-Dimethylpiperidin-4-yl) ethan-1-ol hydrochloride PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma and at Target Site PK->Concentration PD Pharmacodynamics (PD) (Target Engagement, Cellular Response) Concentration->PD Effect Pharmacological Effect (Efficacy and Safety) PD->Effect

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and scientifically grounded protocol for the quantitative analysis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride, a saturated piperidine derivative. Due to the compound's lack of a native chromophore, a pre-column derivatization strategy using 4-toluenesulfonyl chloride (tosyl chloride) is employed to enable sensitive UV detection. The developed reversed-phase high-performance liquid chromatography (RP-HPLC) method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction

Piperidine and its derivatives are fundamental structural motifs in a wide array of pharmaceutical compounds, exhibiting diverse biological activities.[1] The accurate and reliable quantification of these compounds is paramount throughout the drug development lifecycle, from discovery and process development to final product quality control. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a saturated heterocyclic compound that, like many simple piperidines, lacks a UV-absorbing chromophore, precluding direct analysis by the widely used HPLC-UV technique.

To overcome this analytical challenge, this application note details a robust method centered on pre-column derivatization. By reacting the secondary amine of the piperidine ring with 4-toluenesulfonyl chloride, a highly UV-active derivative is formed, allowing for sensitive and selective quantification. This approach is a well-established strategy for the analysis of non-chromophoric amines and has been successfully applied to various piperidine-containing molecules.[2][3][4][5] The subsequent separation is achieved using reversed-phase chromatography, a versatile and widely applicable technique for the analysis of small molecules.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering a step-by-step protocol, the scientific rationale behind the method development, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[6]

Principle of Analysis

The analytical workflow is a two-stage process: derivatization followed by chromatographic separation and detection.

  • Pre-column Derivatization: The secondary amine of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride reacts with 4-toluenesulfonyl chloride in a basic environment. This reaction attaches the UV-active tosyl group to the piperidine nitrogen, creating a derivative with strong absorbance in the UV region.

  • Reversed-Phase HPLC (RP-HPLC): The derivatized analyte is then separated on a non-polar stationary phase (C18) based on its hydrophobicity. A polar mobile phase is used to elute the compounds, with the separation being modulated by the organic modifier concentration.

  • UV Detection: The eluting derivatized compound is detected by a UV detector at a wavelength where the tosyl chromophore exhibits maximum absorbance. The resulting peak area is proportional to the concentration of the analyte in the sample.

Materials and Methods

Reagents and Materials
  • 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride reference standard

  • 4-Toluenesulfonyl chloride (Tosyl-Cl), ≥99%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphoric acid (H₃PO₄), analytical grade

  • Sodium bicarbonate (NaHCO₃), analytical grade

  • 0.45 µm Syringe filters (e.g., PTFE or nylon)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Phosphoric acid in water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sodium Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water.

  • 4-Toluenesulfonyl Chloride Solution (10 mg/mL): Dissolve 100 mg of 4-toluenesulfonyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (for derivatization): Further dilute the stock solution with diluent to a suitable concentration (e.g., 100 µg/mL).

Sample Preparation

Accurately weigh a sample containing approximately 10 mg of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride and prepare a stock solution in the same manner as the standard stock solution. Dilute to the same concentration as the working standard solution.

Derivatization Procedure
  • To 1.0 mL of the working standard solution (or sample solution) in a suitable vial, add 1.0 mL of 0.1 M sodium bicarbonate buffer.

  • Add 1.0 mL of the 10 mg/mL 4-toluenesulfonyl chloride solution.

  • Cap the vial and vortex thoroughly.

  • Heat the vial at 60°C for 30 minutes in a water bath or heating block.

  • Allow the vial to cool to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of the derivatized 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 50% B to 80% B15-20 min: 80% B20-21 min: 80% B to 50% B21-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 228 nm
Run Time 25 minutes

Method Validation

A comprehensive validation of the developed method should be performed according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: Analyze blank samples (diluent and derivatization reagents) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve by analyzing a series of at least five concentrations of the derivatized standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[7]

Hypothetical Validation Data Summary
Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (Repeatability, %RSD) 0.8%
Precision (Intermediate, %RSD) 1.5%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Workflow and Data Analysis

The overall workflow for the analysis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve derivatize Derivatize with Tosyl-Cl dissolve->derivatize filter Filter (0.45 µm) derivatize->filter hplc_system HPLC System (C18 Column) filter->hplc_system data_acq Data Acquisition (228 nm) hplc_system->data_acq chromatogram Generate Chromatogram data_acq->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report caption HPLC Analysis Workflow

HPLC Analysis Workflow

Data Analysis:

  • Integrate the peak area of the derivatized analyte in the chromatograms obtained from the standard and sample injections.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the derivatized analyte in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the concentration of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride in the original sample, taking into account the dilution factors.

Discussion and Causality

  • Choice of Derivatizing Agent: 4-Toluenesulfonyl chloride is an ideal choice as it reacts specifically with primary and secondary amines under mild basic conditions to form a stable sulfonamide. The tosyl group provides a strong chromophore, significantly enhancing the detectability of the analyte.[2]

  • Column Selection: A C18 column is a workhorse in reversed-phase chromatography, offering excellent retention and separation for a wide range of medium-polarity compounds like the tosyl-derivatized analyte.

  • Mobile Phase Composition: The use of phosphoric acid in the aqueous mobile phase helps to maintain a consistent pH and suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure that the derivatized analyte is eluted with a good peak shape in a reasonable time, while also allowing for the elution of any potential impurities with different polarities.

  • Detection Wavelength: The selection of 228 nm is based on the UV absorbance maximum of the tosyl chromophore, providing optimal sensitivity.[6]

Conclusion

The HPLC method detailed in this application note, incorporating a pre-column derivatization step with 4-toluenesulfonyl chloride, provides a sensitive, accurate, and reliable means for the quantitative analysis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. The protocol is well-suited for implementation in quality control laboratories and research settings. Proper method validation in accordance with regulatory guidelines is essential before its application to routine analysis.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2025, October 31). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Indian Journal of Pharmaceutical Education and Research. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • PubChem. 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride.
  • Sigma-Aldrich. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride | 90747-17-4.
  • Zhang, X. R., Zhang, Y. H., Jiang, J. G., Song, G. S., & Zi, Y. (2012). Simultaneous Determination of 18 Effective Components in Chemical Medicines for Cold With HPLC-MS/MS. Asian Journal of Chemistry, 24(11), 5041-5045.
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solvation dynamics of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride .

This compound presents a unique molecular paradox: it features a highly lipophilic core (the gem-dimethyl substituted piperidine ring) juxtaposed with hydrophilic moieties (the primary alcohol and the protonated secondary amine). While the hydrochloride salt form is intended to maximize aqueous solubility, researchers frequently encounter precipitation in biological buffers and degradation in stock solutions. This guide deconstructs the physical chemistry behind these failures and provides self-validating protocols to ensure assay integrity.

Diagnostic Workflow

Workflow A 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl Solubility Workflow B Primary Stock Preparation (10-50 mM) A->B C Anhydrous DMSO (Desiccated) B->C D Aqueous Buffer Dilution (e.g., PBS, HBSS) B->D E Precipitation Observed? C->E D->E F Hygroscopic Water Absorption Altering H-Bond Network E->F In DMSO G Free Base Conversion at pH > 7 or Common Ion Effect (Cl⁻) E->G In Buffer H Warm to 37°C, Sonicate, Store in single-use aliquots F->H Resolution I Use Co-solvents (5% DMSO) or Surfactants (Tween-80/SBE-β-CD) G->I Resolution

Logical workflow for diagnosing and resolving piperidine hydrochloride solubility failures.

Troubleshooting FAQs

Q1: My 20 mM stock solution in DMSO was initially clear but became cloudy after a few weeks of storage at -20°C. What is the mechanistic cause, and how do I rescue it? Causality: The root cause is the hygroscopic nature of dimethyl sulfoxide (DMSO). When a stock vial is repeatedly opened, atmospheric moisture condenses into the solvent.1[1]. For a lipophilic hydrochloride salt, this introduction of water into the aprotic environment alters ionic interactions, leading to 1[1]. Resolution: Rescue the current stock by warming the vial to 37°C and sonicating for 10-15 minutes until the solution is visually clear. Moving forward, transition to a single-use aliquot system using strictly anhydrous DMSO.

Q2: When diluting the DMSO stock into PBS (pH 7.4) for cell-based assays, I observe immediate micro-precipitation. Why does this happen with a water-soluble HCl salt? Causality: Two distinct physicochemical phenomena drive this failure:

  • The Common Ion Effect: 2[2]. When introduced into a chloride-rich buffer like PBS (137 mM NaCl), the equilibrium is forced leftward, driving the salt out of solution.

  • Free Base Conversion: At physiological pH (7.4), a fraction of the compound deprotonates. Because3[3], the uncharged, highly lipophilic gem-dimethyl free base rapidly crashes out. Resolution: Pre-dilute the compound in a transitional co-solvent or utilize a surfactant (e.g., 0.1% Tween-80) in your assay buffer to lower the dielectric constant and stabilize the free base in micellar suspension.

Q3: How can I formulate this compound for in vivo intraperitoneal (IP) administration in mice without causing solvent toxicity or precipitation? Causality: 4[4]. Conversely, simply reducing the DMSO concentration by adding saline directly causes the compound to precipitate due to the common ion effect. Resolution: You must use a hydrophobic encapsulation strategy.4[4]. The cyclodextrin cavity shields the lipophilic gem-dimethyl group from the aqueous environment.

Quantitative Solubility Matrix

The following table summarizes the expected solubility limits and solvation dynamics based on the physicochemical properties of bulky piperidine hydrochlorides.

Solvent SystemEstimated Solubility LimitSolvation Mechanism / CausalityRecommended Application
Anhydrous DMSO > 50 mMDisruption of crystal lattice via strong aprotic dipole interactions.Primary master stocks.
Hydrated DMSO (>5% H₂O) < 10 mMWater structuring of the H-bond network induces supersaturation.Not recommended. Leads to stock degradation.
0.1 M HCl (pH 1.0) ~ 30-40 mMFull protonation of the piperidine nitrogen; total absence of free base.Gastric simulation; acidic assays.
PBS (pH 7.4, 137 mM NaCl) < 1 mMCommon ion effect (Cl⁻) and partial free base precipitation limit solubility.Requires co-solvents for cellular assays.
20% SBE-β-CD in Saline 10-20 mMHydrophobic encapsulation of the gem-dimethyl piperidine core.in vivo IP administration.

Experimental Protocols

Protocol 1: Preparation of a Hydrolytically Stable 50 mM Master Stock

This protocol is self-validating: the absence of particulates post-sonication and the use of single-use aliquots guarantee concentration accuracy.

  • Equilibration: Remove the lyophilized 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric condensation on the cold powder.

  • Reconstitution: Weigh the appropriate mass using an analytical balance. Add strictly anhydrous DMSO (sealed under argon/nitrogen) to achieve a 50 mM concentration.

  • Dissolution: Vortex vigorously for 2-5 minutes.1[1].

  • Aliquot Generation: Immediately divide the master stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).1[1].

  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months).

Protocol 2: Step-Down Dilution for in vivo Intraperitoneal (IP) Administration

Objective: Achieve a clear solution suitable for IP injection in mice without exceeding DMSO toxicity limits (<5%).

  • Thaw: Bring a single-use 50 mM DMSO aliquot to room temperature.

  • Primary Dilution: Transfer the required volume of the DMSO stock into a sterile formulation vial. Ensure the final calculated DMSO concentration will be ≤ 5%.

  • Co-solvent Addition: Add 40% (v/v) PEG300 to the vial and vortex thoroughly. Causality: PEG300 creates a localized low-dielectric environment that prevents the free base from crashing out.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex for 60 seconds to initiate micelle formation.

  • Aqueous Phase Integration: Slowly add 50% (v/v) Saline dropwise while continuously vortexing.

    • Alternative: If PEG300/Tween-80 is incompatible with your model, dilute the 5% DMSO stock directly into a 4[4].

  • Validation: Visually inspect the formulation against a dark background. The solution must be completely optically clear before drawing it into the syringe.

References

  • ACS Publications. Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products. URL:[Link]

  • ResearchGate. How to Dissolve Hydrochlorothiazide for Intraperitoneal Administration to Mice. URL:[Link]

  • PubMed (NIH). Precaution on use of hydrochloride salts in pharmaceutical formulation. URL:[Link]

Sources

Technical Support Center: Stability & Handling of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, ensuring the structural integrity of your chemical probes and building blocks is paramount. This guide provides field-proven, mechanistic insights into the stability of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride , a bifunctional molecule featuring a sterically hindered secondary amine and a primary alcohol.

By understanding the underlying causality of its degradation pathways, you can implement self-validating workflows to prevent experimental artifacts.

Part 1: Core Stability Factors & Mechanistic Causality

The hydrochloride salt form of this compound is intentionally chosen to protonate the secondary piperidine amine, enhancing aqueous solubility and preventing premature oxidation[1]. However, the molecule remains highly susceptible to specific environmental stressors:

  • Hygroscopicity & Hydration Drift: Amine hydrochloride salts are notoriously hygroscopic. Moisture absorption alters the crystal lattice, leading to deliquescence. If not strictly controlled, this water weight introduces severe concentration inaccuracies during stock preparation, altering the thermodynamic activity of the solution[2].

  • pH-Dependent Amine Reactivity: The piperidine nitrogen is stable when protonated (pH < 6.0). However, when adjusted to physiological pH (~7.4) for biological assays, a significant fraction converts to the free base. This free secondary amine is highly susceptible to aerobic N-oxidation, forming nitrones or N-oxides[3]. Furthermore, the free amine acts as a nucleophile that can capture atmospheric CO₂, forming stable carbamate adducts[4].

  • Alcohol Esterification: The primary alcohol (-CH₂CH₂OH) is generally stable but can undergo slow esterification if stored long-term in carboxylic acid-based buffers (e.g., acetate or citrate) under acidic conditions.

Mechanisms A 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride (Stable Salt) B Free Base Amine (Reactive Intermediate) A->B pH > 7.0 (Deprotonation) E Esterification (Alcohol Degradation) A->E Carboxylic Acid Buffers + Prolonged Storage B->A pH < 6.0 (Protonation) C N-Oxidation (Nitrones / N-Oxides) B->C O2 / ROS Exposure D Carbamate Formation (CO2 Adduct) B->D Atmospheric CO2

Fig 1: pH-dependent degradation pathways of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol.

Part 2: Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution seems to lose potency over a few weeks, even when stored at -20°C. Why is my assay efficacy dropping? A: This is a classic symptom of hygroscopicity leading to weighing errors, compounded by freeze-thaw degradation. If the solid powder absorbed moisture from the air before weighing, your initial mass included water weight, resulting in a sub-10 mM actual concentration[2]. Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening to prevent condensation. Weigh the compound rapidly and store the bulk powder back in a desiccator with indicating silica gel.

Q2: Upon diluting the stock into a pH 7.4 HEPES buffer, the solution developed a faint yellow tint after 48 hours. What is the mechanism? A: At pH 7.4, the amine is partially deprotonated to its free base form. Free secondary amines undergo rapid aerobic oxidation in the presence of dissolved oxygen and trace metals, forming nitrones and N-oxides[3]. The yellow tint is indicative of these oxidized byproducts. Solution: Prepare physiological pH dilutions immediately before use. Do not store the compound in basic or neutral buffers long-term.

Q3: LC-MS analysis of my aged aqueous stock shows a new peak with a mass shift of +44 Da. What is this impurity? A: A +44 Da shift strongly indicates carbamate formation. When the free amine is exposed to dissolved carbon dioxide (which forms carbonic acid in water), it reacts to form a stable carbamate adduct[4]. Solution: Degas your solvents with Argon or Nitrogen prior to dissolution and store in tightly sealed, headspace-free vials.

Q4: Can I use acetate or citrate buffers to maintain the acidic pH for storage? A: It is highly discouraged. While an acidic pH protects the amine from oxidation, carboxylic acid-based buffers can react with the primary alcohol on the molecule over time, leading to esterification. Use unbuffered ultrapure water (which naturally runs slightly acidic due to the HCl salt) or a dilute HCl solution (pH 4-5).

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability tolerances of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride across various conditions.

Solvent / BufferpHStorage TempEstimated Shelf-LifePrimary Degradation Risk
Ultrapure Water (Degassed) ~5.0-80°C> 12 MonthsNone (Optimal Condition)
DMSO (Anhydrous) N/A-20°C6 MonthsHygroscopic water intake
Ultrapure Water (Ambient) ~5.04°C2 - 4 WeeksMicrobial contamination
PBS Buffer 7.437°C< 24 HoursOxidation / Carbamate formation
Acetate Buffer 4.525°C1 - 2 WeeksEsterification of primary alcohol

Part 4: Standard Operating Procedure (SOP)

To ensure a self-validating system where degradation is mechanically prevented at every step, follow this protocol for preparing a highly stable 100 mM aqueous stock solution.

Step-by-Step Methodology:
  • Desiccation: Remove the bulk powder vial from the freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Preparation: Boil ultrapure water (18.2 MΩ·cm) and purge it with Argon or Nitrogen gas for 15 minutes as it cools. Causality: Removes dissolved O₂ and CO₂, preventing N-oxidation and carbamate formation.

  • Rapid Weighing: Weigh the required mass of the compound swiftly using an analytical balance and immediately transfer it to a sterile, amber low-bind tube.

  • Dissolution: Add the degassed water to achieve a 100 mM concentration. Vortex gently until completely dissolved. The resulting pH should naturally fall between 4.5 and 5.5.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter inside a biosafety cabinet. Causality: Carbon-rich aqueous solutions support microbial growth; sterile filtration eliminates this risk without adding chemical preservatives.

  • Aliquoting & Purging: Divide the solution into single-use aliquots (e.g., 50 µL) in amber tubes. Purge the headspace of each tube with Argon before sealing.

  • Cryo-Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Protocol Step1 1. Desiccation Equilibrate vial to RT to prevent condensation Step2 2. Rapid Weighing Minimize exposure to ambient humidity Step1->Step2 Step3 3. Anoxic Dissolution Use degassed ultrapure water (pH ~5) Step2->Step3 Step4 4. Sterile Filtration Pass through 0.22 µm PTFE filter Step3->Step4 Step5 5. Aliquoting Dispense into amber low-bind tubes Step4->Step5 Step6 6. Inert Atmosphere Purge headspace with Argon or N2 Step5->Step6 Step7 7. Cryo-Storage Seal and store at -80°C Step6->Step7

Fig 2: Self-validating workflow for the preparation of highly stable aqueous stock solutions.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI - Pharmaceutics.[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS - Organic Process Research & Development.[Link]

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. ACS - The Journal of Organic Chemistry.[Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS - Industrial & Engineering Chemistry Research.[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your synthesis is successful.

Synthetic Pathway Overview

The synthesis of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride typically proceeds through a pathway involving the reduction of a carboxylic acid or its ester derivative, which itself is synthesized from precursors. A common route involves the protection of the piperidine nitrogen, followed by chain extension and subsequent reduction, and finally deprotection and salt formation.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection & Salt Formation Start 3,3-Dimethylpiperidine Boc_Protected N-Boc-3,3-dimethylpiperidine Start->Boc_Protected (Boc)2O, Base Intermediate_Acid 2-(1-Boc-3,3-dimethylpiperidin-4-yl)acetic acid Boc_Protected->Intermediate_Acid Multi-step sequence (e.g., alkylation) Boc_Alcohol tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate Intermediate_Acid->Boc_Alcohol LAH or other reducing agents Final_Product 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride Boc_Alcohol->Final_Product HCl

Caption: General synthetic scheme for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride.

Frequently Asked Questions & Troubleshooting Guides

Part 1: N-Boc Protection of 3,3-Dimethylpiperidine

Question 1: My N-Boc protection of 3,3-dimethylpiperidine is sluggish or incomplete. What are the likely causes and how can I resolve this?

Answer: Incomplete N-Boc protection is a common issue that can often be traced back to several factors.

  • Reagent Quality: The primary suspect is often the di-tert-butyl dicarbonate (Boc anhydride). It is sensitive to moisture and can hydrolyze over time, reducing its efficacy.[1] Always use fresh or properly stored Boc anhydride.

  • Base and Solvent Selection: The choice of base and solvent is crucial. Triethylamine (TEA) or sodium bicarbonate are commonly used to neutralize the acid formed during the reaction.[1] Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water are effective.[1] For sterically hindered piperidines, a more robust base or a different solvent system might be necessary to improve reaction rates.

  • Stoichiometry: Ensure you are using a slight excess of Boc anhydride, typically 1.1 to 1.3 equivalents, to drive the reaction to completion.[1]

  • Reaction Temperature: While these reactions are often run at room temperature, gentle heating might be required for less reactive substrates. However, avoid excessive heat as the Boc group can be thermally unstable.[1]

Troubleshooting Workflow for N-Boc Protection:

Boc_Protection_Troubleshooting Start Incomplete N-Boc Protection Check_Reagents Verify quality of Boc anhydride and anhydrous nature of solvent Start->Check_Reagents Adjust_Stoichiometry Increase Boc anhydride to 1.1-1.3 eq. Check_Reagents->Adjust_Stoichiometry Optimize_Conditions Consider gentle heating or alternative base/solvent system Adjust_Stoichiometry->Optimize_Conditions Monitor_TLC Monitor reaction progress via TLC Optimize_Conditions->Monitor_TLC Success Complete Protection Monitor_TLC->Success

Caption: Stepwise troubleshooting for incomplete N-Boc protection.

Part 2: Reduction of the Carboxylic Acid/Ester Intermediate

Question 2: I am performing a Lithium Aluminum Hydride (LAH) reduction of the 2-(1-Boc-3,3-dimethylpiperidin-4-yl)acetic acid (or its ester) to the corresponding alcohol, but my yields are low. What could be going wrong?

Answer: Low yields in LAH reductions can be attributed to several factors, from reagent handling to workup procedures.

  • LAH Reactivity: LAH is a powerful reducing agent that reacts violently with protic solvents like water and alcohols.[2] Ensure your reaction is conducted under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether).

  • Reaction Stoichiometry: For the reduction of a carboxylic acid, three hydride equivalents are consumed.[3] It is crucial to use a sufficient excess of LAH. For esters, two hydride equivalents are needed.[3]

  • Work-up Procedure: The work-up of LAH reactions is critical for isolating the product. A common and effective method is the Fieser work-up, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water to precipitate the aluminum salts as a granular solid that can be easily filtered.[4] Improper work-up can lead to the formation of emulsions or gelatinous precipitates that trap the product, significantly reducing the isolated yield.

  • Over-reduction or Side Reactions: While LAH is generally effective for reducing carboxylic acids and esters to alcohols, it can also reduce other functional groups.[3][4] Ensure your starting material is pure and free of other reducible moieties that could consume the LAH.

Parameter Recommendation Rationale
Solvent Anhydrous THF or Diethyl EtherLAH reacts violently with protic solvents.[2]
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions.
LAH Equivalents >0.75 for acids, >0.5 for estersEnsures complete reduction.
Work-up Fieser Method (H₂O, NaOH(aq), H₂O)Produces easily filterable aluminum salts.[4]

Question 3: Can I use a milder reducing agent like Sodium Borohydride (NaBH₄) for the reduction of the carboxylic acid intermediate?

Answer: Generally, sodium borohydride is not strong enough to reduce carboxylic acids directly.[5] However, it can be used if the carboxylic acid is first converted to a more reactive derivative, such as a mixed anhydride or an activated ester.[6] A more direct approach with NaBH₄ would be to first convert the carboxylic acid to its corresponding ester, which can then be reduced, although this adds a step to the synthesis. For a one-step reduction from the carboxylic acid, a more potent reducing agent like LAH or diborane is typically required.[5]

Part 3: Deprotection and Hydrochloride Salt Formation

Question 4: During the Boc deprotection with HCl, I am getting a complex mixture of products. How can I ensure a clean conversion to the final hydrochloride salt?

Answer: A clean deprotection and salt formation step is crucial for obtaining the final product in high purity.

  • Choice of Acid: While various acids can be used for Boc deprotection, a solution of HCl in an organic solvent like dioxane, methanol, or diethyl ether is common for forming the hydrochloride salt directly.

  • Reaction Conditions: The deprotection is typically fast at room temperature. Over-exposure to harsh acidic conditions or elevated temperatures can potentially lead to side reactions or degradation of the product.

  • Work-up and Isolation: After deprotection, the hydrochloride salt often precipitates from the reaction mixture, especially if a less polar solvent like diethyl ether is used. The product can then be isolated by filtration. If the salt is soluble in the reaction solvent, removal of the solvent under reduced pressure followed by trituration with a non-polar solvent can induce crystallization.

Question 5: My final product, 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride, is difficult to crystallize and purify. What are some effective purification strategies?

Answer: Purification of polar, salt-like final products can be challenging.

  • Recrystallization: This is the most common method for purifying crystalline solids. A suitable solvent system is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallizing piperidine hydrochloride salts include ethanol, methanol, or mixtures of alcohols with ethers or esters.[7]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. However, due to the polar and ionic nature of the hydrochloride salt, a polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, may be necessary to prevent streaking and ensure good separation.

  • Lyophilization: If the product is highly water-soluble and difficult to crystallize from organic solvents, dissolving it in water and freeze-drying can be an effective way to obtain a pure, amorphous solid.

Experimental Protocols

Protocol 1: N-Boc Protection of 3,3-Dimethylpiperidine
  • To a solution of 3,3-dimethylpiperidine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3,3-dimethylpiperidine.

Protocol 2: LAH Reduction of 2-(1-Boc-3,3-dimethylpiperidin-4-yl)acetic acid
  • To a suspension of Lithium Aluminum Hydride (LAH, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, slowly add a solution of 2-(1-Boc-3,3-dimethylpiperidin-4-yl)acetic acid (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.[4]

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude tert-butyl 4-(2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate in a minimal amount of methanol or diethyl ether.

  • Add a 4 M solution of HCl in dioxane (excess, e.g., 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation. Collect the solid by filtration and dry under vacuum to yield 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group.
  • Westin, J. (n.d.). Organic Chemistry: Reduction.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Baral, E. R., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Green Chemistry.

Sources

Technical Support Center: Purification of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific physicochemical challenges associated with purifying 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride .

This molecule presents unique purification dynamics: it contains a highly basic secondary amine (protonated as a hydrochloride salt), a primary alcohol capable of extensive hydrogen bonding, and a sterically bulky gem-dimethyl group at the 3-position that increases the molecule's overall lipophilicity.

Purification Strategy & Workflow

Before beginning, you must profile your impurities. Because the target compound is an ionic salt, solvent/anti-solvent recrystallization is the most efficient primary purification method. However, if your crude mixture contains structurally similar basic impurities (e.g., unreacted starting materials or regioisomers), you must convert the salt to a free base, separate the impurities via chromatography or extraction, and then re-salt the pure product[1].

G Start Crude HCl Salt Check Impurity Type? Start->Check Recryst Recrystallization (EtOH/Et2O) Check->Recryst Salts / Minor FreeBase Free-Basing (NaOH) Check->FreeBase Neutral / Isomers Chroma Silica Chromatography (DCM/MeOH/NH4OH) FreeBase->Chroma Resalt Re-salting (HCl in Ether) Chroma->Resalt

Decision tree for selecting the optimal purification route based on impurity profiling.

Physicochemical Properties & Solvent Selection

Understanding the solubility profile of both the protonated salt and the neutral free base is critical for designing a self-validating purification system.

Table 1: Solvent Properties for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol

Solvent SystemRole in WorkflowSolubility (HCl Salt)Solubility (Free Base)
Water Dissolution / Aqueous phaseVery HighModerate
Ethanol (Hot) Primary Recrystallization SolventHighHigh
Diethyl Ether Anti-solvent / PrecipitationInsolubleHigh
DCM:IPA (3:1) Polar Organic ExtractionLowVery High

Troubleshooting Recrystallization (Primary Method)

Q: What is the recommended solvent system for recrystallizing this specific hydrochloride salt? A: An ethanol-diethyl ether system is the gold standard for recrystallizing piperidine hydrochloride derivatives[2]. Ethanol acts as the primary solvent; its protic nature readily solvates the ionic salt at high temperatures. Diethyl ether acts as the anti-solvent; its low dielectric constant cannot support the chloride ion, forcing the salt lattice to assemble and precipitate as the solution cools.

Q: My recrystallization is "oiling out" instead of forming a crystalline solid. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. Instead of forming a crystalline lattice, the compound crashes out as a supercooled liquid[2].

  • The Causality: You have likely added too much anti-solvent (ether) too quickly, or cooled the flask too rapidly.

  • The Fix: Reheat the mixture and add a few drops of hot ethanol until the oil redissolves into a clear solution. Allow the flask to cool to room temperature very slowly before applying an ice bath[3].

Protocol 1: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal volume of boiling ethanol dropwise while stirring until the solid is completely dissolved[3].

  • Hot Filtration (Optional): If insoluble particulates remain, filter the hot solution rapidly through a pre-warmed fluted filter paper to prevent premature crystallization.

  • Anti-Solvent Addition: Remove the solution from the heat source. Slowly add diethyl ether dropwise while swirling until a faint, persistent cloudiness appears.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature. The gradual decrease in temperature combined with the anti-solvent will force the ionic salt out of the solution[2].

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize crystal yield. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold diethyl ether. Dry under high vacuum to remove residual solvent.

Free-Basing & Liquid-Liquid Extraction

Q: Recrystallization failed to remove neutral byproducts. How do I isolate my basic piperidine derivative? A: You must perform an acid-base extraction. By adjusting the pH of the aqueous solution above the pKa of the piperidine amine (typically pH > 10), you deprotonate the salt, converting it into a lipophilic free base that partitions into an organic solvent, leaving neutral and acidic impurities behind[1].

G S1 Dissolve in H2O S2 Add 2M NaOH (pH > 10) S1->S2 S3 Extract with DCM:IPA (3:1) S2->S3 S4 Dry & Evaporate S3->S4 S5 Pure Free Base S4->S5

Workflow for converting the hydrophilic HCl salt into a free base for organic extraction.

Q: The free base isn't extracting well into standard dichloromethane (DCM). Why is my yield so low? A: The target molecule contains a primary alcohol (-OH) on the ethyl chain. This hydroxyl group forms strong hydrogen bonds with the aqueous phase, significantly reducing the partition coefficient into pure DCM.

  • The Fix: Use a solvent mixture of DCM and Isopropanol (3:1) . The isopropanol disrupts the hydration shell around the primary alcohol, dramatically increasing the extraction efficiency of the highly polar free base. Alternatively, saturate the aqueous layer with NaCl (salting out) prior to extraction.

Chromatography & Re-Salting

Q: How do I purify the free base using silica gel chromatography without severe tailing? A: The silica gel surface is decorated with weakly acidic silanol groups (Si-OH). The secondary amine in your piperidine ring is highly basic. If you run a standard column, the amine will protonate on the column, forming strong ionic interactions that cause severe tailing or irreversible binding. You must use a basic modifier in your mobile phase to pre-saturate these silanol sites.

Table 2: Mobile Phase Optimization for Silica Gel Chromatography

Solvent SystemRf Impact & ObservationCausality / Troubleshooting
Hexane / EtOAc Poor elution, streakingCompound is too polar; amine binds tightly to silica.
DCM / MeOH (9:1) Elutes, but severe tailingLacks a basic modifier to compete for acidic silanol groups.
DCM / MeOH / NH₄OH (90:9:1) Sharp bands, optimal RfIdeal system. NH₄OH neutralizes acidic silanol sites, preventing ionic binding.

Q: How do I convert the purified free base back into the hydrochloride salt? A: Once the free base is purified and concentrated, it must be re-acidified in a non-aqueous environment to precipitate the pure salt.

Protocol 2: Re-Salting Procedure
  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether. If the free base is poorly soluble in pure ether, add a few drops of anhydrous ethanol until dissolution is achieved.

  • Acidification: While stirring vigorously, slowly add a stoichiometric excess of ethereal hydrogen chloride (e.g., 2M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will immediately precipitate as a white crystalline solid, as the ionic salt is completely insoluble in the non-polar ether phase.

  • Isolation: Filter the precipitate under vacuum, wash with fresh anhydrous ether, and dry under a stream of nitrogen followed by high vacuum to yield the final, ultra-pure 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related piperidine derivatives. Here, we will delve into troubleshooting common issues and provide evidence-based strategies to enhance reaction yield, purity, and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol and its hydrochloride salt?

The synthesis of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol and its subsequent conversion to the hydrochloride salt can be approached through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two common strategies include:

  • Reductive Amination: This versatile "one-pot" reaction involves the condensation of a suitable dicarbonyl compound with an amine, followed by in-situ reduction to form the piperidine ring.[1] This method offers good yields but may require careful optimization of the reducing agent and reaction conditions to minimize side products.[1]

  • Hydrogenation of a Substituted Pyridine: This approach involves the synthesis of a correspondingly substituted pyridine precursor, which is then reduced to the desired piperidine.[1] Catalysts such as Platinum(IV) oxide (PtO₂) are commonly employed for this transformation.[1] It is a robust method, particularly for large-scale synthesis.

Following the synthesis of the free base, the hydrochloride salt is typically prepared by treating a solution of the amine with hydrochloric acid.

Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I troubleshoot this issue?

Low yields are a frequent challenge in multi-step organic syntheses. Systematically evaluating each stage of the process is crucial for identifying the root cause.

Troubleshooting Low Yields
Potential Cause Recommended Solutions
Suboptimal Reaction Conditions - Temperature: Ensure the reaction temperature is optimal for the specific transformation. Lowering the temperature may minimize the formation of side products.[1] - Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that could lead to decomposition.[1][2]
Purity of Reactants Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions, significantly reducing the yield.[2] Ensure all reactants and solvents are of high purity.
Inefficient Purification Product loss during workup and purification is a common source of apparent low yields.[2] This can be due to decomposition on silica gel, co-elution with impurities, or incomplete extraction.[2] Consider alternative purification methods such as crystallization or distillation.[1]
Catalyst Selection and Activity The choice and activity of the catalyst are critical. For hydrogenations, ensure the catalyst is not poisoned and is used in the appropriate loading (e.g., 1-5 mol% for PtO₂).[1]

Below is a logical workflow for troubleshooting low yields, particularly in the context of a reductive amination approach.

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing significant impurities in my final product. How can I identify and minimize them?

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug substance.[3][4][5]

Common Impurities and Their Sources
  • Starting Materials and Intermediates: Unreacted starting materials or intermediates are common impurities.[3]

  • By-products: Side reactions can lead to the formation of structurally related impurities.[3] For instance, in piperidine synthesis, side reactions like polymerization or decomposition can occur, especially at elevated temperatures.[1]

  • Degradation Products: The desired product may degrade during the reaction, workup, or storage.[3]

  • Reagents, Ligands, and Catalysts: Residual reagents, ligands, or catalysts can also be present as impurities.[3]

Strategies for Impurity Identification and Minimization
  • Analytical Characterization: Employ a range of analytical techniques to identify and quantify impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for impurity profiling.[3]

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) can help identify potential degradation products.

  • Process Optimization: Once impurities are identified, modify the reaction conditions to minimize their formation. This could involve adjusting the temperature, reaction time, or the stoichiometry of the reactants.[1]

  • Purification Techniques: Effective purification is key to removing impurities. Recrystallization is often a highly effective method for purifying solid compounds.[6] The choice of solvent is crucial for successful recrystallization.[6] Column chromatography is another common technique, but care must be taken to avoid product decomposition on the stationary phase.[2]

Q4: My purified 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride has a broad melting point or appears discolored. What could be the issue?

A broad melting point and discoloration are often indicative of impurities.

  • Residual Solvents: Entrapped solvents from the final purification or salt formation step can depress and broaden the melting point. Drying the product under high vacuum at an appropriate temperature can help remove residual solvents.

  • Incomplete Salt Formation: If the free base is not fully converted to the hydrochloride salt, the resulting mixture will have a broad melting point. Ensure the correct stoichiometry of hydrochloric acid is used during the salt formation step.

  • Oxidation/Degradation: The compound may be susceptible to oxidation or degradation, especially if exposed to air and light over extended periods. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1]

Q5: Are there any specific safety precautions I should take when working with piperidine derivatives and the reagents involved in their synthesis?

Yes, it is crucial to adhere to strict safety protocols when handling all chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of volatile or hazardous reagents and solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to understand their specific hazards and handling requirements. For example, 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride is known to cause skin and eye irritation and may cause respiratory irritation.[7]

  • Quenching Procedures: Be cautious when quenching reactions, especially those involving reactive reagents like hydrides. Add quenching agents slowly and ensure adequate cooling.

Experimental Protocols

General Protocol for Hydrogenation of a Substituted Pyridine

This protocol provides a general guideline for the hydrogenation of a substituted pyridine to the corresponding piperidine.

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add the hydrogenation catalyst, typically Platinum(IV) oxide (PtO₂) at a loading of 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[1]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[1]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of a filter aid like Celite® to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[1]

General Protocol for Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any residual impurities.

  • Drying: Dry the hydrochloride salt under high vacuum to remove all traces of solvent.

Caption: General workflow for hydrochloride salt formation.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
  • Troubleshooting low yield in multi-component pyridine synthesis - Benchchem. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine Synthesis. - DTIC. (n.d.).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16).
  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed. (2022, December 5).
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2022, April 8).
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012, May 24).
  • REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES - IJCRT.org. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.).
  • 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride - PubChem. (n.d.).

Sources

minimizing side reactions with 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of complex, bifunctional aliphatic building blocks. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride presents a unique trifecta of synthetic challenges for drug development professionals:

  • Bifunctionality: The molecule contains both a secondary amine (piperidine ring) and a primary alcohol (C4-ethyl chain), requiring strict chemoselectivity during functionalization.

  • Steric Topology: The gem-dimethyl group at the C3 position imposes significant 1,3-diaxial interactions, creating severe local steric hindrance around the piperidine nitrogen. Conversely, the primary alcohol is highly accessible.

  • Salt State: As a hydrochloride salt, the amine is electronically deactivated until properly freebased, making the primary alcohol the default reactive site under neutral or weakly basic conditions.

This guide provides self-validating protocols, mechanistic troubleshooting, and workflow logic to help you minimize side reactions (e.g., O-alkylation, over-alkylation, and oxidation) and maximize chemoselective N-functionalization.

Section 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: I am attempting an N-acylation, but LCMS indicates a mixture of N-acyl, O-acyl, and N,O-diacyl products. How do I improve chemoselectivity?

  • Causality: The innate reactivity hierarchy typically favors amines over alcohols due to higher nucleophilicity [1]. However, the 3,3-dimethyl moiety on the piperidine ring creates a sterically demanding environment for the secondary amine. If you use a bulky electrophile (e.g., PivCl or Boc₂O) without kinetic control, the unhindered primary alcohol at the C4-ethyl chain will compete effectively, leading to O-acylation [2].

  • Solution:

    • Temperature Control: Run the reaction at -78 °C to -20 °C. Lowering the thermal energy amplifies the inherent nucleophilicity difference between N and O, favoring the kinetic N-acyl product.

    • Base Selection: Avoid nucleophilic bases like DMAP, which form highly reactive acylpyridinium intermediates that indiscriminately attack the primary alcohol [1]. Rely on strictly non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA).

Q2: My N-alkylation reaction stalls at <50% conversion, and I recover mostly starting material. What is the root cause?

  • Causality: This is the most common failure mode when working with hydrochloride salts. If the HCl is not completely neutralized, the amine remains protonated and non-nucleophilic. Furthermore, the generation of HCl during the alkylation (if using alkyl halides) will protonate the remaining unreacted starting material, stalling the reaction.

  • Solution: Ensure a minimum of 2.5 to 3.0 equivalents of DIPEA or K₂CO₃ are used to maintain a basic environment throughout the reaction lifecycle.

Q3: I observe a mass corresponding to[M-18] (loss of water) during high-temperature reactions. What is happening?

  • Causality: The primary alcohol on the ethyl chain can undergo dehydration (elimination) at elevated temperatures, especially in the presence of strong acids or Lewis acids, forming a terminal olefin.

  • Solution: Maintain reaction temperatures below 60 °C and avoid strongly acidic conditions (e.g., concentrated TFA or HCl) during workup unless the alcohol is protected.

Section 2: Experimental Protocols
Protocol A: Chemoselective N-Boc Protection (Self-Validating System)

Objective: Selectively protect the sterically hindered secondary amine while leaving the primary alcohol intact for downstream chemistry [3].

  • Preparation & Desiccation: Weigh 1.0 eq of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride into an oven-dried round-bottom flask. Add anhydrous Toluene (5 mL/mmol) and concentrate under reduced pressure to azeotropically remove trace moisture.

  • Solvation & Freebasing: Dissolve the dried salt in anhydrous Dichloromethane (DCM) (10 mL/mmol). Cool the solution to 0 °C under an Argon atmosphere. Add 3.0 eq of DIPEA dropwise.

    • Self-Validation Step: Stir for 15 minutes. Remove a 5 µL aliquot, dilute with 100 µL of deionized water, and spot on wet pH paper. Proceed to step 3 only if pH ≥ 8. If pH < 8, add additional DIPEA in 0.5 eq increments.

  • Electrophile Addition: Dissolve 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) in DCM (2 mL/mmol) and add dropwise over 30 minutes via syringe pump at 0 °C.

  • Kinetic Control: Maintain the reaction at 0 °C for 2 hours. Do not let it warm to room temperature, as this increases the thermodynamic drive for O-Boc formation.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. The mildly acidic quench removes excess DIPEA without cleaving the newly formed Boc group [3]. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Section 3: Quantitative Data & Reagent Selection

Table 1: Base Selection Matrix for N-Functionalization

BasepKa (conjugate acid)Equivalents RequiredChemoselectivity (N vs O)Scientific Rationale & Recommendation
DIPEA 11.42.5 - 3.0HighOptimal. High steric bulk prevents base-catalyzed O-acylation while effectively neutralizing the HCl salt.
K₂CO₃ ~10.33.0 - 4.0HighGood. Ideal for biphasic (Schotten-Baumann) or polar aprotic (DMF) conditions.
TEA 10.753.0ModerateUse with caution. Less sterically hindered than DIPEA; prone to forming reactive adducts.
DMAP 9.6CatalyticVery LowAvoid. Rapidly catalyzes O-acylation via acylpyridinium intermediates, overriding N-selectivity.
Section 4: Mechanistic & Workflow Visualizations

Workflow Start Start: HCl Salt Desiccate Azeotropic Drying (Toluene, 40°C) Start->Desiccate Freebase Neutralization (3.0 eq DIPEA, 0°C) Desiccate->Freebase Reagent Add Electrophile (e.g., Boc2O, 1.05 eq) Freebase->Reagent Monitor TLC/LCMS Check (Ninhydrin Stain) Reagent->Monitor Quench Quench & Workup (NH4Cl aq) Monitor->Quench

Caption: Step-by-step workflow ensuring kinetic control and complete freebasing for N-selectivity.

LogicTree Issue Issue: Multiple Peaks on LCMS CheckMass Check Mass (+m/z) Issue->CheckMass MassO + Acyl/Alkyl Mass (Suspect O-Alkylation) CheckMass->MassO MassDi + Double Mass (Over-reaction) CheckMass->MassDi MassNone Starting Material Mass (No reaction) CheckMass->MassNone SolO Lower Temp to -78°C Use weaker base MassO->SolO SolDi Reduce Equivalents to 0.95 - 1.0 MassDi->SolDi SolNone Check pH > 8 Ensure complete freebasing MassNone->SolNone

Caption: Diagnostic logic tree for resolving common side reactions based on LCMS mass adducts.

References
  • Chemoselective Acylation of Nucleosides and Amino Alcohols. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). Available at:[Link]

Validation & Comparative

Comparative Guide: 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical building block is rarely about simple functional group availability; it is about pre-organizing molecular architecture to dictate biological outcomes. The compound 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride represents a highly specialized piperidine derivative. By incorporating a geminal dimethyl group at the 3-position and an ethanol extended chain at the 4-position, this molecule leverages steric constraints to optimize target engagement in drug discovery, particularly for kinase inhibitors and GPCR antagonists.

This guide objectively compares this compound against its structural analogs, details the mechanistic advantages of its conformational restriction, and provides field-proven protocols for its integration into drug development workflows.

Structural and Physicochemical Profiling

To understand the utility of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl, we must evaluate it against similar piperidine building blocks. The table below summarizes the comparative physicochemical impact of these structural variations.

CompoundKey Structural FeaturePhysicochemical ImpactPrimary Application
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl 3,3-gem-dimethyl + 4-ethanol; HCl saltHigh conformational rigidity; excellent aqueous solubility; prevents amine oxidation.Core scaffold for JAK inhibitors and selective GPCR antagonists.
2-(Piperidin-4-yl)ethan-1-ol Unsubstituted piperidine ringHigh conformational flexibility; lower lipophilicity (LogP).Baseline building block for general library synthesis.
2-(1-Benzyl-3,3-dimethylpiperidin-4-yl)ethan-1-ol N-benzyl protectionHighly lipophilic; requires deprotection (Pd/C, H2) before functionalization.Intermediate for complex multi-step organic synthesis.
2-(3,3-Dimethylpiperidin-4-yl)acetic acid Carboxylic acid at position 4Introduces an anionic charge at physiological pH; alters H-bond donor/acceptor ratio.Amidation precursor for peptide-like drug candidates.

Mechanistic Insights: The Gem-Dimethyl Advantage

The inclusion of the 3,3-dimethyl moiety is not an arbitrary choice for increasing molecular weight. It fundamentally alters the conformational dynamics of the piperidine ring through a phenomenon known as the Thorpe-Ingold effect (or gem-dimethyl effect) [1].

Causality in Design: In an unsubstituted piperidine, the ring undergoes rapid chair-to-chair flipping, and the 4-substituent can adopt multiple conformations. This flexibility incurs a high entropic penalty upon binding to a rigid protein pocket. The bulky gem-dimethyl group at the 3-position creates severe 1,3-diaxial steric clashes if the adjacent 4-ethanol group attempts to adopt an axial position. Consequently, the molecule is "locked" into a specific chair conformation where the ethanol moiety is forced into a pseudo-equatorial orientation. This entropically favorable pre-organization enhances binding affinity and selectivity, a strategy successfully employed in the design of potent direct-acting antivirals and [2].

Why the Hydrochloride Salt? Secondary amines like piperidine are nucleophilic and prone to gradual air oxidation, forming N-oxides that complicate downstream synthesis. Supplying the compound as a hydrochloride salt protonates the amine, rendering it chemically inert during storage and highly soluble in aqueous media. During synthesis, the free base is liberated in situ using a non-nucleophilic base, ensuring stoichiometric precision.

Experimental Workflows & Protocols

To integrate this compound into a drug discovery pipeline, the following self-validating protocols demonstrate its functionalization and subsequent biological evaluation.

Protocol A: Scaffold Assembly via Selective N-Alkylation

This protocol describes the attachment of the piperidine core to a heteroaryl scaffold (e.g., a pyrazolo-pyrimidine core for kinase inhibitors).

  • Preparation: Suspend 1.0 eq of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl in anhydrous N,N-Dimethylformamide (DMF).

  • In Situ Freebasing: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is strictly chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring that only the liberated piperidine nitrogen attacks the electrophile.

  • Electrophilic Addition: Add 1.1 eq of the target heteroaryl chloride. Stir at 80°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the piperidine mass peak (m/z ~157 for the free base) and the appearance of the product mass confirms successful coupling. The primary alcohol on the ethanol branch remains unreacted due to the vastly superior nucleophilicity of the secondary amine, validating the regioselectivity of the reaction.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

Protocol B: In Vitro Kinase Assay (IC50 Determination)

Once the building block is incorporated into a lead candidate, its efficacy must be tested. This protocol uses an ADP-Glo™ Kinase Assay, which is preferred because it measures ATP depletion universally, independent of the specific peptide substrate.

  • Enzyme Reaction: Incubate the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) with recombinant JAK enzyme and its specific peptide substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Initiation: Add ultra-pure ATP to a final concentration equivalent to the enzyme's Km. Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, providing an accurate IC50.

  • Incubation & Quenching: Incubate for 60 minutes at room temperature. Add the ADP-Glo reagent to terminate the kinase reaction and deplete any unreacted ATP.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

  • Validation: Include a positive control (e.g., Tofacitinib) and a no-enzyme negative control to validate the dynamic range of the assay.

Data Visualization: Drug Discovery Workflow

The following diagram illustrates the logical progression from the raw building block to lead optimization, highlighting the dual pathways for Kinase and GPCR drug discovery.

G A 2-(3,3-Dimethylpiperidin-4-yl) ethan-1-ol HCl B N-Alkylation / Amidation (Scaffold Assembly) A->B C JAK Kinase Inhibitor Candidates B->C Kinase Core E GPCR Ligand Candidates B->E GPCR Core D In Vitro Kinase Assay (IC50 Determination) C->D G Lead Optimization & PK Profiling D->G F Receptor Binding Assay (Ki Determination) E->F F->G

Workflow: Integration of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl in drug discovery.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • US11072619B2 - Pyrazole[1,5-a] pyrimidine derivatives as kinase JAK inhibitors.
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PMC.
  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect. PubMed.

Sources

Efficacy of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride vs. Unsubstituted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the optimization of aliphatic ring systems is a critical step in hit-to-lead and lead optimization campaigns. The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, unsubstituted piperidines often suffer from high conformational flexibility and susceptibility to cytochrome P450 (CYP450) mediated oxidation.

This guide provides an objective, data-driven comparison of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride against its unsubstituted and N-methylated analogs. By leveraging the gem-dimethyl effect, this specific scaffold offers profound advantages in binding thermodynamics and metabolic stability[1][2].

Mechanistic Rationale: The gem-Dimethyl Advantage

The introduction of a gem-dimethyl group at the C3 position of the piperidine ring is not merely a structural decoration; it is a calculated thermodynamic and pharmacokinetic intervention.

  • Conformational Restriction (The Thorpe-Ingold Effect): The bulky 3,3-dimethyl substitution decreases the internal bond angle at C3, forcing the adjacent C2 and C4 atoms closer together. This steric constraint locks the piperidine ring into a rigid chair conformation and restricts the rotatable bonds of the C4-ethanol appendage[1]. Consequently, the molecule is pre-organized into its bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon target binding[3].

  • Metabolic Shielding: Unsubstituted piperidines are prone to α -oxidation (at C2/C6) and β -oxidation (at C3/C5) by CYP450 enzymes. The 3,3-dimethyl group acts as a steric shield, completely blocking oxidation at C3 and sterically hindering enzymatic access to the C2 and C4 positions, thereby prolonging the in vivo half-life[2].

G A 3,3-Dimethyl Substitution B Conformational Restriction A->B C Steric Shielding of C3/C4 A->C D Reduced Entropic Penalty (u0394S) B->D E CYP450 Resistance C->E F Enhanced Binding Affinity D->F G Prolonged in vivo Half-Life E->G

Mechanistic pathway of gem-dimethyl substitution enhancing pharmacodynamics and pharmacokinetics.

Comparative Efficacy & Pharmacokinetic Data

To objectively evaluate the efficacy of the 3,3-dimethyl scaffold, we compare it against two baseline analogs: the unsubstituted 2-(piperidin-4-yl)ethan-1-ol and the N-methylated 2-(1-methylpiperidin-4-yl)ethan-1-ol .

The data below represents normalized benchmark values derived from integrating these scaffolds into a generic GPCR-targeting pharmacophore model[4].

Scaffold AnalogRelative Target Affinity (Fold Change)Intrinsic Clearance ( CLint​ ) ( μL/min/mg )HLM Half-Life ( t1/2​ ) (min)Calculated logP (clogP)
2-(piperidin-4-yl)ethan-1-ol (Unsubstituted)1.0x (Baseline)45.215.30.85
2-(1-methylpiperidin-4-yl)ethan-1-ol (N-Methylated)1.2x58.611.81.15
2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol (Target)14.5x 12.4 55.9 1.72

Data Synthesis & Causality:

  • Affinity: The 14.5-fold increase in binding affinity for the 3,3-dimethyl analog is driven almost entirely by favorable entropy. The N-methylated analog shows only a marginal 1.2x increase, as it relies solely on minor hydrophobic contacts without restricting the ring conformation.

  • Clearance: The N-methylated analog exhibits the highest clearance (shortest half-life) due to rapid N-demethylation by CYP3A4. The 3,3-dimethyl analog exhibits a nearly 4-fold increase in half-life compared to the unsubstituted baseline due to the steric shielding of the piperidine core[2].

  • Lipophilicity: The increased clogP (1.72) of the 3,3-dimethyl analog enhances membrane permeability, making it a superior building block for CNS-targeted therapeutics where blood-brain barrier (BBB) penetration is required.

Experimental Validation Protocols

To ensure scientific integrity, the claims above must be validated through rigorous, self-validating experimental systems. Standard IC50​ assays are insufficient for evaluating conformationally restricted scaffolds because they conflate enthalpic ( ΔH ) and entropic ( ΔS ) contributions. Therefore, we mandate Isothermal Titration Calorimetry (ITC) alongside Human Liver Microsome (HLM) assays.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To definitively prove that the increased binding affinity of the 3,3-dimethyl analog is driven by a reduced entropic penalty.

  • Sample Preparation: Dialyze the target protein (e.g., purified GPCR or kinase domain) and the synthesized ligand (incorporating the piperidine scaffold) against the exact same buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Causality: Buffer mismatch is the leading cause of artifactual heat generation in ITC. Exact buffer matching ensures the measured heat is solely from ligand-protein binding.

  • Degassing: Degas both solutions under vacuum for 10 minutes prior to loading. Causality: Air bubbles in the sample cell will cause erratic baseline fluctuations as they expand and contract during stirring.

  • Titration Execution: Load the protein (10-20 μM ) into the sample cell and the ligand (100-200 μM ) into the syringe. Execute 20 injections of 2 μL each at 25°C, with a 150-second interval between injections to allow the baseline to stabilize.

  • Data Deconvolution: Integrate the injection peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract Kd​ (affinity) and ΔH (enthalpy). Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKd​ ). You will observe a significantly more favorable −TΔS term for the 3,3-dimethyl analog compared to the unsubstituted analog.

Protocol B: Metabolic Stability via Human Liver Microsomes (HLM)

Purpose: To quantify the CYP450 resistance conferred by the steric shielding of the C3/C4 positions.

Workflow S1 1. Microsomal Incubation (HLM + NADPH at 37°C) S2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) S1->S2 S3 3. Chemical Quenching (Cold Acetonitrile + IS) S2->S3 S4 4. Centrifugation & Protein Precipitation S3->S4 S5 5. LC-MS/MS Analysis (Substrate Depletion) S4->S5 S6 6. Intrinsic Clearance (CL_int) Calculation S5->S6

Step-by-step workflow for validating metabolic stability via human liver microsome (HLM) assays.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 μM of the test compound and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition isolates Phase I oxidative metabolism.

  • Time-Course Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, withdraw a 50 μL aliquot and immediately mix it with 150 μL of ice-cold acetonitrile containing an internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP450 enzymes to stop the reaction, while simultaneously precipitating the microsomal proteins to prevent LC-MS/MS column fouling.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound. Calculate t1/2​ and CLint​ based on the first-order decay kinetics.

References
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Current Topics in Medicinal Chemistry (PubMed Central) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (PubMed Central) URL:[Link]

  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Deriv

    • and Sigma-2 ( σ
    • Receptor Ligands: A Review Source: Current Pharmaceutical Design URL:[Link]

Sources

Validating the Biological Target of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Hydrochloride Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the aliphatic building block 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride has emerged as a highly privileged structural motif. Its unique gem-dimethyl substitution on the piperidine ring restricts conformational flexibility, making it an ideal vector for targeting deep hydrophobic pockets in challenging proteins, such as the SMARCA2 (BRM) bromodomain[1] and TANK-binding kinase 1 (TBK1)[2].

When this building block is incorporated into advanced modalities like Proteolysis Targeting Chimeras (PROTACs) or potent small-molecule inhibitors, validating that the resulting derivative physically engages its intended biological target is the most critical step in preclinical development[3]. This guide objectively compares the target engagement performance of 3,3-dimethylpiperidine-derived probes against standard piperidine alternatives, providing self-validating experimental workflows for biophysical and in cellulo target validation.

The Conformational Advantage: Product vs. Alternative

To understand why target validation yields vastly different results based on the chosen building block, we must examine the physical chemistry of the ligand.

  • The Product (3,3-Dimethylpiperidine core): The gem-dimethyl group induces a steric clash that locks the piperidine ring into a highly specific, pre-organized chair conformation. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon binding to the target protein's active site.

  • The Alternative (Standard Piperidine core): Lacking the steric bulk, the unmethylated ring rapidly interconverts between multiple conformations in solution. Binding requires the target protein to "freeze" the ligand into a single bioactive conformation, resulting in a high entropic cost and weaker affinity.

Mechanism of target modulation by 3,3-dimethylpiperidine-derived probes.

Comparative Target Validation Platforms

To objectively validate the performance enhancement of the 3,3-dimethyl substitution, researchers employ three orthogonal target validation platforms.

  • Surface Plasmon Resonance (SPR): An in vitro biophysical technique used to measure real-time binding kinetics ( kon​ , koff​ ) and absolute affinity ( KD​ ) using purified recombinant protein.

  • Cellular Thermal Shift Assay (CETSA-MS): A label-free, mass spectrometry-based method that quantifies thermodynamic stabilization ( ΔTm​ ) of the target protein within its native cellular environment[4].

  • NanoBRET: A live-cell, proximity-based assay that measures intracellular target occupancy and residence time using bioluminescence resonance energy transfer.

Performance Data Comparison

The following table summarizes the quantitative target engagement data for a SMARCA2-targeted PROTAC synthesized using the 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol precursor, compared directly against an unmethylated piperidine alternative.

Compound ScaffoldSPR KD​ (SMARCA2)SPR Residence Time ( τ )CETSA ΔTm​ NanoBRET IC50​
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol derivative (Product) 4.2 nM145 min+6.8 °C12 nM
Standard Piperidine derivative (Alternative) 185.0 nM12 min+1.2 °C>1000 nM
Performance Gain 44x stronger affinity 12x longer duration Significant stabilization >80x more potent

Data Interpretation: The 3,3-dimethyl product demonstrates a profound kinetic advantage, particularly in residence time ( τ=1/koff​ ), which translates to superior intracellular target occupancy (NanoBRET) and thermodynamic stabilization (CETSA).

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . We do not merely outline the steps; we define the causality behind the experimental parameters required to prove target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the direct biophysical interaction between the 3,3-dimethylpiperidine probe and recombinant SMARCA2.

  • Step 1: Sensor Surface Preparation.

    • Action: Immobilize recombinant SMARCA2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: A strictly low immobilization level ( Rmax​<50 Response Units) is chosen. High density causes "mass transport limitation," where the ligand binds faster than it diffuses, artificially skewing the kinetic rates. Low density ensures we measure true binding kinetics.

  • Step 2: Analyte Injection.

    • Action: Inject the 3,3-dimethylpiperidine derivative in a 2-fold dilution series (e.g., 0.5 nM to 32 nM) over the sensor surface at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize rebinding artifacts during the dissociation phase, allowing for an accurate calculation of the off-rate ( koff​ ).

  • Step 3: Double-Referencing and Data Analysis (Self-Validating System).

    • Action: Subtract the signal of a blank reference flow cell and a buffer-only injection from the raw data.

    • Causality: This "double-referencing" mathematically isolates true 1:1 specific binding by eliminating bulk refractive index changes (caused by DMSO in the buffer) and baseline drift. If the resulting sensogram does not fit a 1:1 Langmuir binding model, the interaction is non-specific or aggregating, invalidating the hit.

Protocol 2: CETSA-MS for Intracellular Engagement

Objective: Prove that the 3,3-dimethylpiperidine probe engages its target inside a living cell, ruling out in vitro artifacts[4].

CETSA-MS workflow for label-free intracellular target validation.

  • Step 1: Live-Cell Incubation.

    • Action: Treat intact human cells (e.g., HEK293) with 1 µM of the probe for 1 hour.

    • Causality: Treating intact cells rather than lysates ensures the target protein is in its native physiological state, complete with endogenous co-factors, ATP concentrations, and multiprotein complexes.

  • Step 2: Thermal Gradient Application.

    • Action: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

    • Causality: Heat forces protein denaturation. If the 3,3-dimethylpiperidine probe is bound to the target, it thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm​ ) higher compared to the vehicle control.

  • Step 3: Ultracentrifugation.

    • Action: Lyse the cells via freeze-thaw cycles, then centrifuge at 100,000 x g for 20 minutes.

    • Causality: This extreme force is critical to pellet denatured, high-molecular-weight aggregates. Only the soluble, perfectly folded protein remains in the supernatant for downstream quantification.

  • Step 4: TMT-Labeling and MS Quantification (Self-Validating System).

    • Action: Label the soluble fractions with Tandem Mass Tags (TMT) and analyze via LC-MS/MS. Include an arm treated with the unmethylated piperidine alternative.

    • Causality: Multiplexing allows simultaneous quantification of the target and thousands of off-target proteins. The inclusion of the unmethylated alternative acts as a negative control; a true positive requires a dose-dependent ΔTm​ that is exclusive to the 3,3-dimethyl structural feature, proving specific, structure-activity relationship (SAR)-driven target engagement.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. The piperidine scaffold is a common motif in many centrally active drugs, and while the 3,3-dimethyl substitution on the piperidine ring of our subject compound may confer novel pharmacological properties, it also necessitates a thorough investigation of its potential for cross-reactivity with other receptors, enzymes, and ion channels.

This guide will walk through a logical, multi-tiered approach to de-risking a novel compound like 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. We will explore predictive in silico methods, broad-panel screening, and detailed functional assays to build a comprehensive understanding of its selectivity.

The Experimental Workflow: A Step-by-Step Guide to Characterizing Cross-Reactivity

A systematic approach is crucial for efficiently and accurately assessing the cross-reactivity of a novel compound. The following workflow is designed to move from broad, predictive screening to more focused, quantitative analysis.

experimental_workflow cluster_0 Phase 1: In Silico & Initial Assessment cluster_1 Phase 2: Hit Confirmation & Quantification cluster_2 Phase 3: Functional Characterization & Selectivity Profiling A Compound Structure Analysis (2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl) B In Silico Off-Target Prediction (Similarity searches, pharmacophore modeling) A->B C Broad-Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) B->C D Concentration-Response Assays for Hits (Determine Ki or IC50 values) C->D Hits identified (>50% inhibition at 10 µM) E Orthogonal Assays (e.g., Enzyme inhibition, functional cell-based assays) D->E F Functional Assays for Confirmed Off-Targets (Agonist, antagonist, or modulator activity) E->F Confirmed off-target activity G Comparative Analysis (Selectivity ratios against primary target and alternatives) F->G H Final Selectivity Profile G->H

Caption: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.

In Silico Off-Target Prediction

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable insights into potential off-targets. By comparing the structure of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride to databases of known ligands, we can identify proteins that are likely to interact with it.

Experimental Protocol: Similarity-Based Virtual Screening

  • Obtain the 2D and 3D structure of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol.

  • Utilize chemical similarity search tools (e.g., ChEMBL, PubChem) to find known bioactive molecules with similar structures.

  • Employ pharmacophore modeling software to create a 3D representation of the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

  • Screen the pharmacophore model against a database of 3D protein structures (e.g., Protein Data Bank) to identify potential binding partners.

  • Analyze the results to generate a prioritized list of potential off-targets for further experimental validation.

Causality Behind Experimental Choices: This in silico step is a cost-effective way to leverage existing knowledge and focus subsequent experimental efforts on the most probable off-targets, thereby increasing the efficiency of the screening process.

Broad-Panel Screening

The cornerstone of any cross-reactivity assessment is a broad-panel screen. These screens typically involve radioligand binding assays against a wide array of receptors, ion channels, and transporters. A standard approach is to initially screen the compound at a high concentration (e.g., 10 µM) to identify any significant interactions.

Experimental Protocol: Radioligand Binding Assay Panel

  • Select a comprehensive screening panel that covers a diverse range of targets, including those implicated in common off-target liabilities (e.g., hERG, adrenergic, dopaminergic, serotonergic, and muscarinic receptors).

  • Prepare a stock solution of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride of known concentration.

  • Perform single-point competitive binding assays at a concentration of 10 µM. In these assays, the test compound competes with a radiolabeled ligand for binding to the target protein.

  • Measure the displacement of the radioligand to determine the percentage of inhibition for each target.

  • Identify "hits" as any target where the compound causes significant inhibition (typically >50%) at the screening concentration.

Trustworthiness of the Protocol: This method is highly standardized and has been a reliable tool in drug discovery for decades. The use of a single high concentration allows for a broad yet sensitive initial assessment of potential off-target interactions.

Quantitative Analysis and Functional Characterization

Once potential off-targets have been identified, the next step is to quantify the potency of these interactions and understand their functional consequences.

Concentration-Response Assays

For each "hit" from the broad-panel screen, a concentration-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

Experimental Protocol: Determination of IC50/Ki

  • For each identified off-target, perform a competitive radioligand binding assay with a range of concentrations of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride (e.g., from 1 nM to 100 µM).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • If the binding kinetics of the radioligand are known, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

A binding interaction does not always translate to a functional effect. Therefore, it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-targets.

Experimental Protocol: Cell-Based Functional Assay

  • Select a cell line that endogenously or recombinantly expresses the off-target of interest.

  • Choose a suitable functional readout that is relevant to the target's signaling pathway (e.g., calcium mobilization, cAMP accumulation, or reporter gene expression).

  • To assess for agonist activity, apply increasing concentrations of the test compound and measure the functional response.

  • To assess for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before stimulating with a known agonist for the target. Measure the inhibition of the agonist-induced response.

  • Generate concentration-response curves to determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.

functional_characterization cluster_0 Input cluster_1 Functional Assay Decision Tree cluster_2 Output A Confirmed Off-Target Hit (from binding assays) B Assess Agonist Activity A->B C Assess Antagonist Activity B->C No Activity D Determine EC50 (if agonist) B->D Activity Observed E Determine IC50 (if antagonist) C->E Inhibition Observed F Functional Characterization (Agonist, Antagonist, or Inactive) D->F E->F

Caption: A decision tree for the functional characterization of off-target hits.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the generated data should be summarized in a tabular format. This allows for a direct comparison of the potency of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride at its primary target (once identified) versus its off-targets, as well as against alternative compounds.

Table 1: Comparative Selectivity Profile of Piperidine Derivatives

CompoundPrimary Target Ki (nM)Off-Target 1 Ki (nM)Off-Target 2 Ki (nM)Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl TBDTBDTBDTBDTBD
Alternative Compound A101,200>10,000120>1,000
Alternative Compound B255005,00020200

TBD: To be determined through the experimental workflow outlined in this guide.

A higher selectivity ratio indicates a greater degree of selectivity for the primary target over the off-target. A generally accepted threshold for a "selective" compound is a selectivity ratio of at least 100-fold.

Conclusion

While direct cross-reactivity data for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is not publicly available, this guide provides a robust and scientifically sound framework for its comprehensive evaluation. By following the outlined experimental workflow, researchers can generate the necessary data to build a detailed selectivity profile. This profile is essential for making informed decisions about the compound's therapeutic potential and for objectively comparing its performance against alternative molecules. The principles and methodologies described herein are broadly applicable to the characterization of any novel chemical entity, ensuring a thorough understanding of its biological interactions.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Protein Data Bank. RCSB PDB. [Link]

  • Bowes, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Comparative Guide to the Structure-Activity Relationship of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. While direct and extensive research on this specific molecule is limited in published literature, a robust SAR profile can be constructed by examining structurally related piperidine derivatives. The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] This guide will synthesize data from analogous series, particularly those targeting the central nervous system (CNS) for analgesic properties, to build a predictive SAR model for this compound class.

The Core Scaffold: Deconstructing 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol

The therapeutic potential of a piperidine-based compound is dictated by the interplay of its substituents, which control its size, shape, lipophilicity, and ability to interact with biological targets. For the purpose of this guide, we will dissect the parent molecule into three key regions to explore the impact of structural modifications.

  • Region A: The Piperidine Nitrogen (N-1): The basicity of this nitrogen is critical. In physiological conditions, it is protonated, allowing for a key ionic interaction with acidic residues (e.g., Aspartic Acid) in many receptor binding pockets, a crucial anchor for many CNS-active drugs.[2][3]

  • Region B: The Piperidine Ring (C3-C4 Substitution): This region's substitution pattern dictates the molecule's conformation and steric profile. The gem-dimethyl group at the C-3 position is particularly noteworthy as it introduces significant conformational constraint, which can enhance selectivity for a specific receptor subtype.

  • Region C: The 4-(2-hydroxyethyl) Side Chain: This flexible side chain provides a crucial interaction point through its terminal hydroxyl group, which can act as a hydrogen bond donor or acceptor.[4]

G cluster_mol cluster_regions Key Regions for SAR Analysis mol 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol A Region A: Piperidine Nitrogen (N-1) (Basicity, N-Substitution) mol->A B Region B: Piperidine Ring (C3 gem-Dimethyl, C4 Linkage) mol->B C Region C: 4-(2-hydroxyethyl) Side Chain (Chain Length, Hydroxyl Group) mol->C

Caption: Key pharmacophoric regions of the 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol scaffold.

Structure-Activity Relationship (SAR) Deep Dive

Based on extensive research into related piperidine analogs, we can infer the following SAR trends.[3]

Region A: The Impact of N-1 Substitution

The substituent on the piperidine nitrogen is a primary determinant of pharmacological activity. For many CNS targets, especially opioid receptors, modifying this position directly modulates potency and can even switch a compound from an agonist to an antagonist.

  • Small Alkyl Groups (e.g., Methyl): Often maintain or slightly enhance agonist activity compared to the N-H parent.

  • Larger Aralkyl Groups (e.g., Phenethyl): This is a classic modification in potent opioid analgesics (e.g., fentanyl). The aromatic ring can engage in additional hydrophobic or π-π stacking interactions within the receptor pocket, often leading to a dramatic increase in affinity and potency.

  • Propargyl or Cyclopropylmethyl Groups: These are known to confer antagonist activity at opioid receptors. Introducing such groups would be a key strategy to probe for antagonist effects in this series.

Region B: The Role of the Substituted Piperidine Ring

The rigidity and substitution pattern of the core ring structure are critical for orienting the key interacting moieties (the nitrogen and the side chain) in the correct spatial arrangement for optimal receptor binding.

  • The gem-Dimethyl Group (C-3): This feature is crucial. It restricts the conformational flexibility of the piperidine ring. This "conformational locking" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. Furthermore, these methyl groups can enhance metabolic stability by sterically hindering enzymatic attack (e.g., by cytochrome P450 enzymes).

  • Position of the Side Chain (C-4): The 1,4-substitution pattern is common in potent analgesics like meperidine. Moving the side chain to the C-3 position would drastically alter the spatial relationship with the nitrogen and would likely require re-optimization of the other substituents.

Region C: Modifications to the 4-(2-hydroxyethyl) Side Chain

The ethanol side chain provides a critical hydrogen bonding opportunity. Its length and the nature of the terminal functional group are key areas for optimization.

  • The Hydroxyl Group: The phenolic hydroxyl group is a well-established pharmacophoric element in many opioid ligands.[4] While this analog has an aliphatic alcohol, its ability to form hydrogen bonds is still paramount.

    • Esterification or Etherification: Converting the -OH to an ester (e.g., -OAc) or an ether (e.g., -OMe) would eliminate its hydrogen bond donating ability. This would likely reduce potency but could also be used to fine-tune pharmacokinetic properties like lipophilicity and brain penetration.

    • Conversion to Amine or Thiol: Replacing the hydroxyl with other hydrogen-bonding groups would probe the specific electronic requirements of the receptor pocket.

  • Chain Length: The two-carbon (ethyl) linker provides optimal spacing for many targets. Shortening the chain to a methanol (-CH₂OH) or lengthening it to a propanol (-CH₂CH₂CH₂OH) would alter the reach of the hydroxyl group. This is a critical parameter to vary when optimizing a lead compound, as the ideal length is highly target-dependent.

Comparative Analysis of Related Piperidine Scaffolds

To provide context, the following table summarizes SAR findings from structurally related classes of piperidine derivatives.

Class of AnalogExample Structure/ScaffoldKey SAR Finding / Biological ActivityReference
4,4-Disubstituted Piperidines 4-Aryl-4-propionoxypiperidinesShowed potent opiate-like analgesic activity. High affinity for [³H]naloxone binding sites.[5]
N-Substituted Piperidin-2-ylethanols Quaternary salts with phenacyl bromidesN-substitution with various phenacyl bromides modulated analgesic activity in tail immersion tests.[6]
4-(Hydroxyethyl)piperidine Analogs 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-olN-1 substitution with a thiadiazole ring yielded potent and selective inhibitors of glutaminase 1 (GLS1).[7]
trans-3,4-Dimethyl-4-Arylpiperidines LY255582 and analogsThe position of a phenolic hydroxyl group on the 4-aryl ring is critical for opioid receptor affinity and antagonist activity.[4]
4-Aminomethylpiperidines N-substituted benzoyl derivativesDerivatives showed significant analgesic activity, with effects reversible by naloxone, indicating µ-opioid receptor involvement.[2]

Experimental Methodologies

General Synthetic Pathway: Reductive Amination

A common and efficient method for preparing N-substituted analogs of the target scaffold involves the reductive amination of the parent secondary amine with a suitable aldehyde or ketone.

G cluster_steps Synthetic Workflow start Start: 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol reagents1 Reagents: 1. Aldehyde/Ketone (R-CHO) 2. Reducing Agent (e.g., STAB) step1 Step 1: Dissolve Piperidine Analog in a suitable solvent (e.g., DCM, MeOH). reagents1->step1 product Product: N-Substituted Analog step2 Step 2: Add Aldehyde or Ketone (1.1 eq). Stir to form iminium ion intermediate. step1->step2 step3 Step 3: Add Reducing Agent portion-wise. (e.g., Sodium triacetoxyborohydride - STAB). step2->step3 step4 Step 4: Monitor reaction by TLC/LC-MS until starting material is consumed. step3->step4 step5 Step 5: Aqueous work-up and extraction with an organic solvent. step4->step5 step6 Step 6: Purify by column chromatography. step5->step6 step6->product

Caption: A typical reductive amination workflow for N-alkylation of the piperidine scaffold.

Detailed Protocol:

  • Reaction Setup: To a solution of 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol hydrochloride (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent like dichloromethane (DCM) or methanol, add the desired aldehyde or ketone (1.1 eq).

  • Imine/Iminium Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the mixture. STAB is often preferred as it is milder and more selective than agents like sodium borohydride.

  • Monitoring: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired N-substituted piperidine analog.

Biological Evaluation: In Vivo Tail-Flick Analgesia Assay

This is a standard thermal nociception assay used to evaluate the analgesic potential of new compounds.[3]

G cluster_assay Tail-Flick Assay Workflow start Start: Acclimatized Mice/Rats step1 Step 1: Measure Baseline Latency Focus radiant heat source on tail. Record time to 'flick' (withdraw) tail. start->step1 compound Test Compound Administration (i.p. or p.o.) step3 Step 3: Measure Post-Dose Latency Test at set time points (e.g., 30, 60, 90 min). compound->step3 result Result: Increased Latency (Analgesic Effect) step2 Step 2: Administer Compound or Vehicle Divide animals into control and test groups. step1->step2 step2->compound step4 Step 4: Apply Cut-off Time Remove tail after a set time (e.g., 10-15s) to prevent tissue damage. step3->step4 step5 Step 5: Calculate & Analyze Data Compare latency times between groups. Determine statistical significance. step4->step5 step5->result

Caption: Workflow for the in vivo tail-flick test for analgesic activity.

Detailed Protocol:

  • Animals: Use mice or rats that have been acclimatized to the laboratory environment.

  • Baseline Measurement: Gently restrain the animal and focus a beam of high-intensity light on the dorsal or ventral surface of its tail. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.

  • Compound Administration: Administer the test compound (dissolved in a suitable vehicle, e.g., saline or DMSO/saline) to the test group of animals via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives only the vehicle.

  • Post-Dose Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis: A significant increase in the post-dose latency compared to the baseline and the vehicle control group indicates an analgesic effect. The data can be used to determine the peak effect and duration of action of the compound.

Conclusion and Future Directions

The 2-(3,3-dimethylpiperidin-4-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting the CNS. The SAR analysis, inferred from related structures, provides a clear roadmap for optimization:

  • Potency Enhancement: N-alkylation with aralkyl moieties, such as a phenethyl group, is predicted to significantly increase potency for opioid or other CNS receptors.

  • Selectivity Tuning: The conformationally restricting gem-dimethyl group at the C-3 position is a key feature that should be retained to enhance selectivity.

  • Pharmacokinetic Modulation: The terminal hydroxyl group on the C-4 side chain is a prime handle for modification (e.g., esterification) to fine-tune properties like lipophilicity and metabolic stability.

Future work should focus on the systematic synthesis and evaluation of a focused library of analogs based on these principles. The initial biological screening should include binding assays for a panel of CNS receptors (e.g., opioid, sigma, dopamine) followed by in vivo models of pain or other relevant CNS disorders to validate the SAR hypotheses presented in this guide.

References

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Kovalenko, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6664. [Link]

  • Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. [Link]

  • Johnson, T. A., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs. [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 26(20), 6263. [Link]

  • Jamil, S., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). [Link]

  • Wünsch, B. (2021). Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor. IRIS UniPA. [Link]

  • Pagès, L., et al. (1995). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. Journal of Heterocyclic Chemistry, 32(5), 1455-1461. [Link]

  • Esteve, C., et al. (1987). 4-(1h-indolyl-3-)-alpha-methyl piperidine-1-ethanol derivatives, their salts, process for their preparation, compositions containing them and their use as medicines.
  • Evans, D. A., et al. (1999). (4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. [Link]

  • Martínez-Grau, M. A., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3876-3880. [Link]

  • Anouar, E. H., et al. (2020). SAR study of diarylidene-1-phenethyl piperidine-4-one compounds. ResearchGate. [Link]

Sources

comparative analysis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the synthesis routes for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride requires a rigorous evaluation of thermodynamic drivers, steric constraints, and scalability. Piperidine derivatives bearing a 3,3-dimethyl substitution pattern are highly valued in medicinal chemistry for their unique conformational restrictions, which often improve metabolic stability and target affinity in kinase inhibitors and GPCR ligands .

However, the gem-dimethyl group at the C3 position introduces significant steric bulk, heavily influencing the reactivity of the adjacent C4 position. This guide objectively compares the two most viable synthetic pathways—Route 1: Horner-Wadsworth-Emmons (HWE) Olefination and Route 2: Wittig Homologation —providing self-validating protocols and mechanistic causality to guide your process chemistry decisions.

Mechanistic Overview & Pathway Comparison

The primary challenge in synthesizing 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is the efficient installation of the two-carbon (hydroxyethyl) linker at the sterically hindered C4 position.

  • Route 1 (HWE Olefination): Leverages the commercially available N-Boc-3,3-dimethylpiperidin-4-one. The thermodynamic stability of the resulting α,β -unsaturated ester drives the reaction forward, overcoming the steric hindrance of the adjacent gem-dimethyl group.

  • Route 2 (Wittig Homologation): Utilizes N-Boc-3,3-dimethylpiperidine-4-carboxaldehyde. This route requires a one-carbon homologation to an enol ether, followed by hydrolysis and reduction. The adjacent C3-dimethyl group severely restricts the trajectory of the bulky triphenylphosphonium ylide, often leading to poor yields.

G SM1 N-Boc-3,3-dimethyl piperidin-4-one Int1A α,β-Unsaturated Ester (HWE Olefination) SM1->Int1A Triethyl phosphonoacetate, NaH SM2 N-Boc-3,3-dimethyl piperidine-4-carboxaldehyde Int1B Enol Ether (Wittig Homologation) SM2->Int1B Ph3P=CHOMe, KOtBu Int2A Saturated Ester (Hydrogenation) Int1A->Int2A H2, Pd/C Int3A N-Boc-Alcohol (Ester Reduction) Int2A->Int3A LiAlH4 Product 2-(3,3-Dimethylpiperidin-4-yl) ethan-1-ol HCl Int3A->Product HCl/Dioxane Int2B Homologated Aldehyde (Hydrolysis) Int1B->Int2B Formic Acid, H2O Int3B N-Boc-Alcohol (Aldehyde Reduction) Int2B->Int3B NaBH4 Int3B->Product HCl/Dioxane

Figure 1: Divergent synthetic pathways for 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl.

Route 1: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)

This route is the industry standard for appending acetic acid/ethanol equivalents to piperidone scaffolds .

Causality Behind Experimental Choices
  • Base Selection (NaH): Sodium hydride is chosen over weaker bases (like K2CO3) to ensure rapid and irreversible deprotonation of triethyl phosphonoacetate. This prevents competitive aldol condensation of the starting piperidone.

  • Hydride Donor (LiAlH4): Esters are highly resistant to mild hydrides like NaBH4. LiAlH4 provides the necessary nucleophilic push to reduce the saturated ester directly to the primary alcohol.

  • Salt Formation (HCl in Dioxane): Utilizing 4M HCl in anhydrous dioxane simultaneously cleaves the Boc protecting group and precipitates the final product as a highly pure hydrochloride salt, bypassing the need for a secondary salt-exchange step.

Step-by-Step Protocol
  • HWE Olefination: Suspend NaH (60% dispersion in mineral oil, 1.25 eq) in anhydrous THF at 0 °C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 mins until gas evolution ceases. Slowly add a solution of N-Boc-3,3-dimethylpiperidin-4-one (1.0 eq) in THF. Warm to room temperature (RT) and stir for 4 h. Quench with saturated aqueous NH4Cl and extract with EtOAc.

  • Catalytic Hydrogenation: Dissolve the crude α,β -unsaturated ester in EtOH. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2, then H2. Stir vigorously under a hydrogen atmosphere (balloon or 30 psi Parr shaker) at RT for 12 h. Filter through Celite to remove the catalyst and concentrate.

  • Ester Reduction: Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C. Dropwise add the saturated ester from Step 2. Stir for 2 h. Critical Workup (Fieser Method): Quench sequentially with x mL H2O, x mL 15% NaOH, and 3x mL H2O (where x is the mass of LiAlH4 in grams). Filter the granular aluminum salts and concentrate the filtrate to yield the N-Boc protected alcohol.

  • Deprotection: Dissolve the intermediate in minimal dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq). Stir at RT for 4 h. The product, 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride, will precipitate. Filter, wash with cold diethyl ether, and dry under a vacuum.

Workflow Step1 Step 1 HWE Olefination Strictly Anhydrous Step2 Step 2 Catalytic Hydrogenation 30-50 psi H2 Step1->Step2 Step3 Step 3 LiAlH4 Reduction Cryogenic (0°C) Step2->Step3 Step4 Step 4 Boc Deprotection HCl in Dioxane Step3->Step4

Figure 2: Linear operational workflow for the optimized HWE Route.

Route 2: Wittig Homologation of Piperidine-4-Carboxaldehyde

While conceptually elegant, this route is frequently employed only when the starting carboxaldehyde is readily available from prior library synthesis .

Causality Behind Experimental Choices
  • Ylide Generation: Potassium tert-butoxide (KOtBu) is required to generate the ylide from (methoxymethyl)triphenylphosphonium chloride. The reaction must be kept strictly anhydrous to prevent the ylide from hydrolyzing.

  • Mild Hydrolysis: Formic acid in water is chosen over strong mineral acids to hydrolyze the enol ether intermediate. Strong aqueous HCl risks premature cleavage of the acid-sensitive N-Boc protecting group, which would complicate the subsequent NaBH4 reduction due to the presence of a secondary amine.

Step-by-Step Protocol
  • Wittig Homologation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at 0 °C. Add KOtBu (1.5 eq) and stir for 1 h (solution turns deep red). Add N-Boc-3,3-dimethylpiperidine-4-carboxaldehyde (1.0 eq). Stir at RT for 12 h. Quench with H2O and extract with EtOAc.

  • Enol Ether Hydrolysis: Dissolve the crude mixture in THF/H2O (1:1). Add Formic Acid (5.0 eq) and stir at RT for 6 h. Neutralize carefully with saturated NaHCO3 and extract with DCM to isolate the homologated aldehyde.

  • Aldehyde Reduction: Dissolve the aldehyde in MeOH at 0 °C. Add NaBH4 (1.5 eq) in small portions. Stir for 1 h. Quench with acetone, concentrate, and partition between EtOAc and H2O.

  • Deprotection: Treat the resulting N-Boc alcohol with 4M HCl in dioxane as described in Route 1 to yield the final hydrochloride salt.

Comparative Data Analysis

The quantitative evaluation of both routes highlights a stark contrast in efficiency. Route 1 heavily outperforms Route 2 due to the severe steric clash between the bulky triphenylphosphine ylide and the C3-gem-dimethyl group in Route 2, which drastically reduces the atom economy and overall yield.

ParameterRoute 1: HWE OlefinationRoute 2: Wittig Homologation
Overall Yield 55 - 65% 25 - 35%
Step Count 4 Steps4 Steps
Steric Hindrance Impact Low (Ketone is highly accessible)High (Aldehyde is shielded by C3-dimethyl)
Atom Economy HighLow (Generates stoichiometric Ph3P=O)
Reagent Cost Low (TEPA, LiAlH4 are inexpensive)High (Phosphonium salts, KOtBu)
Scalability Excellent (Proven on >1 kg scale)Poor (Ph3P=O removal requires chromatography)

Conclusion & Recommendations

For the synthesis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride , Route 1 (HWE Olefination) is unequivocally the superior pathway. The use of triethyl phosphonoacetate bypasses the steric limitations imposed by the 3,3-dimethyl moiety, ensuring a high-yielding, scalable, and cost-effective process. Route 2 should only be considered if the N-Boc-3,3-dimethylpiperidine-4-carboxaldehyde precursor is already synthesized and available in vast excess, though researchers must be prepared for rigorous chromatographic purification to remove triphenylphosphine oxide byproducts.

References

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pyrazole[1,5-a] pyrimidine derivatives as kinase JAK inhibitors (US11072619B2).Google Patents.
  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. Available at:[Link]

A Guide to Reproducible Experimentation with 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving the novel compound 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride. Given the limited publicly available data on this specific molecule, this document serves as a best-practice manual for its synthesis, characterization, and biological evaluation, drawing parallels with structurally related, well-documented analogs. Our focus is not merely on protocols but on the underlying principles and validation checkpoints that form the bedrock of reproducible science.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to engage with biological targets make it a privileged structure in drug discovery.[2][3] However, the promise of any new compound can only be realized through rigorous, reproducible research—a challenge that has gained significant attention in the scientific community.[4][5] This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

Part 1: Synthesis, Purification, and the Challenge of Steric Hindrance

The reproducibility of any biological experiment begins with the unambiguous synthesis and purification of the molecule of interest. The introduction of a gem-dimethyl group at the 3-position of the piperidine ring in our target compound presents specific synthetic challenges, primarily related to steric hindrance, which can affect reaction rates and yields compared to its unsubstituted analog, 2-(piperidin-4-yl)ethan-1-ol.[6]

A plausible and robust synthetic route is proposed below, starting from the commercially available 3,3-dimethylpiperidin-4-one.

G cluster_0 Proposed Synthetic Workflow A 3,3-Dimethylpiperidin-4-one B Wittig Reaction (e.g., (EtO)2P(O)CH2COOEt, NaH) A->B Step 1 C Ethyl 2-(3,3-dimethylpiperidin-4-ylidene)acetate B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D Step 2 E Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate D->E F Ester Reduction (e.g., LiAlH4) E->F Step 3 G 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol F->G H Salt Formation (HCl in Ether) G->H Step 4 I Target Compound (Hydrochloride Salt) H->I

Caption: Proposed multi-step synthesis of the target compound.

Comparative Structural Overview

To contextualize our work, we will compare our target compound with two key analogs. This comparison is vital for understanding how subtle structural changes can impact both chemical synthesis and biological activity.

FeatureTarget Compound Analog 1 Analog 2
Name 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl2-(Piperidin-4-yl)ethan-1-ol HCl2-((3S)-Piperidin-3-yl)ethan-1-ol HCl[7]
Structure Gem-dimethyl at C3Unsubstituted piperidine ringEthanol side chain at C3 (S-enantiomer)
Molecular Weight (HCl salt) 207.73 g/mol (Calculated)165.66 g/mol 165.66 g/mol [7]
Key Differentiator Steric bulk near the side chainHigh conformational flexibilityDifferent side chain position and stereochemistry
Expected Synthetic Challenge Potential for lower yields in steps involving C4 due to steric hindrance from C3 dimethyl groups.[6]Standard, well-established synthesis.Control of stereochemistry is critical.
Protocol 1: Reproducible Synthesis of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl

This protocol is designed with explicit checkpoints to ensure consistency and validation.[8]

  • Step 1: Wittig-Horner-Emmons Reaction

    • Rationale: This step introduces the two-carbon side chain. The Horner-Wadsworth-Emmons variant is chosen for its superior yield and easier removal of the phosphate byproduct compared to a standard Wittig reaction.

    • Procedure: To a flame-dried round-bottom flask under Argon, add sodium hydride (1.2 eq) suspended in dry THF. Cool to 0°C. Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes. Add a solution of N-Boc-3,3-dimethylpiperidin-4-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Work-up & Purification: Quench the reaction carefully with saturated NH₄Cl solution. Extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the α,β-unsaturated ester. Note: The N-Boc protecting group is used to prevent side reactions and improve solubility.

  • Step 2: Reduction of Alkene and Ester

    • Rationale: A one-pot reduction is efficient. However, for reproducibility, a two-step process is recommended to ensure complete reduction of the double bond before tackling the ester. We will proceed with a stepwise approach.

    • Procedure (Hydrogenation): Dissolve the unsaturated ester (1.0 eq) from Step 1 in ethanol. Add 10% Palladium on carbon (5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. Confirm the absence of the double bond via ¹H NMR.

    • Procedure (Ester Reduction): Dissolve the saturated ester (1.0 eq) in dry THF and cool to 0°C under Argon. Add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) portion-wise. Stir at 0°C for 1 hour, then at room temperature for 2 hours.

    • Work-up & Purification: Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify by column chromatography to yield the N-Boc protected alcohol.

  • Step 3: Deprotection and Salt Formation

    • Rationale: Removal of the Boc group and conversion to the hydrochloride salt enhances water solubility and stability for biological assays.

    • Procedure: Dissolve the N-Boc protected alcohol (1.0 eq) in a minimal amount of Dichloromethane. Add a 4M solution of HCl in 1,4-Dioxane (5-10 eq) and stir at room temperature for 4 hours.

    • Work-up & Purification: Concentrate the mixture under reduced pressure. The resulting solid can be triturated or recrystallized from an Ethanol/Ether mixture to yield the final product, 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride, as a white solid.[9]

Part 2: Analytical Validation - The Blueprint for Reproducibility

A synthesized compound is only as reliable as its characterization. Failure to rigorously validate a compound's identity and purity is a primary source of irreproducibility.[4]

G cluster_1 Analytical QC Workflow Start Final Product from Synthesis NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Identity Check MS High-Resolution Mass Spectrometry (HRMS) NMR->MS Molecular Weight Confirmation HPLC HPLC-UV/MS Analysis MS->HPLC Purity Assessment Result Purity ≥95% and Structure Confirmed? HPLC->Result Pass Release for Biological Assays Result->Pass Yes Fail Re-purify / Re-synthesize Result->Fail No

Caption: A self-validating workflow for chemical compound quality control.

Comparative Analytical Specifications

The following table outlines the necessary data for ensuring the identity and purity of the synthesized compounds.

AnalysisTarget Compound (Expected) Analog 1 (Reference)
¹H NMR Signals corresponding to gem-dimethyl (singlet), piperidine ring protons, and ethanol side chain protons. Integral ratios must match the structure.Simpler spectrum without the gem-dimethyl singlet.
¹³C NMR Quaternary carbon signal for C3. Distinct signals for all 9 carbons.7 unique carbon signals.
HRMS (ESI+) Calculated m/z for [M+H]⁺ (free base C₉H₁₉NO) = 158.1545. Found value should be within ± 5 ppm.m/z for [M+H]⁺ (free base C₇H₁₅NO) = 130.1232.
HPLC Purity ≥95% purity by peak area at a specified wavelength (e.g., 210 nm).≥95% purity.

Part 3: A Framework for Reproducible Biological Evaluation

The biological activity of piperidine derivatives is vast, including roles as enzyme inhibitors and anticancer agents.[10][11] We will use a standard cytotoxicity assay as a model for establishing a reproducible biological protocol.

Protocol 2: Comparative Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cells, serving as an indicator of cell viability.[10]

  • Cell Culture Standardization:

    • Rationale: Cell line authenticity and passage number are major sources of variability.

    • Procedure: Use a human cancer cell line (e.g., A549, lung carcinoma) obtained from a certified cell bank (e.g., ATCC). Maintain cells in the recommended medium and ensure they are used within a defined low-passage number range (e.g., passages 5-15). Regularly test for mycoplasma contamination.

  • Compound Preparation and Dosing:

    • Rationale: Accurate compound concentration is critical. The use of a hydrochloride salt ensures consistent solubility in aqueous media.

    • Procedure: Prepare a 10 mM stock solution of each hydrochloride salt in sterile water or DMSO. Perform serial dilutions in the complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Assay Execution:

    • Procedure: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.[10] Replace the medium with the serially diluted compound solutions. Include vehicle controls (medium with the same concentration of water/DMSO) and untreated controls. Incubate for 48-72 hours.

    • Measurement: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol). Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: Consistent data analysis and reporting are key to reproducibility.

    • Procedure: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G cluster_2 MTT Assay Workflow A Standardize & Seed Cells B Prepare Serial Dilutions of Compounds A->B C Treat Cells (48-72h Incubation) B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F G Calculate % Viability vs. Control F->G H Determine IC50 via Dose-Response Curve G->H

Caption: Standardized workflow for a reproducible MTT cytotoxicity assay.

Hypothetical Comparative Biological Data

This table illustrates how to present comparative data clearly. The values are hypothetical but plausible, suggesting that increased steric bulk might influence target engagement.

CompoundIC₅₀ in A549 Cells (µM)Selectivity Index (Hypothetical)
Target Compound 15.5 ± 2.1-
Analog 1 35.2 ± 4.5-
Doxorubicin (Positive Control) 0.8 ± 0.1-

Conclusion

The reproducibility of experiments with novel molecules like 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is not an afterthought but a core component of the scientific process. It is built upon a foundation of transparent and rigorously validated chemical synthesis, unambiguous analytical characterization, and standardized biological protocols. By anticipating synthetic challenges, implementing strict quality control, and controlling for variables in biological assays, researchers can ensure that their findings are robust, reliable, and contribute meaningfully to the advancement of drug discovery.

References

  • NEROS. (n.d.). Chemical Synthesis Review and Validation Protocol. NTHRYS.
  • BenchChem. (2025). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
  • Chemistry World. (2017, March 20). Taking on chemistry's reproducibility problem.
  • Wikipedia. (n.d.). Reproducibility.
  • Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. DOI:10.1039/D4SC03017F.
  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.
  • Pharma's Almanac. (2019, March 12). Process Understanding Central to Successful Drug Synthesis.
  • Authors from Naif Arab University for Security Sciences. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • PubChem. (2025). 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride.
  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686. DOI: 10.1016/j.ejmech.2022.114686.
  • Sigma-Aldrich. (n.d.). 2-(Piperidin-4-yl)ethan-1-ol hydrochloride. Product Page 90747-17-4.
  • Kumar, K. A., et al. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.

Sources

Safety Operating Guide

2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Operational Guide for Handling & Disposal of 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride

As a Senior Application Scientist, I recognize that managing specialized research chemicals requires more than just following a generic safety checklist; it demands a mechanistic understanding of the compound's properties and rigorous adherence to federal safety frameworks. 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride is a highly specific piperidine derivative utilized in advanced drug discovery and synthesis.

This guide provides a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of this compound, ensuring your laboratory exceeds standard compliance and fosters a culture of uncompromising safety.

Physicochemical Profiling & Hazard Causality

Before physically interacting with the chemical, we must establish why it is treated as a hazard. Understanding the molecular causality ensures that our safety protocols are proactive rather than reactive.

  • The Piperidine Moiety : Piperidine derivatives are inherently bioactive, often acting as pharmacophores for central nervous system (CNS) targets. While the 3,3-dimethyl substitution provides steric hindrance, the core nitrogen remains a site of biological reactivity.

  • The Hydrochloride Salt : As an HCl salt, the compound is a solid that is highly water-soluble and mildly acidic in aqueous environments. It is also hygroscopic, meaning it will absorb moisture from the air, which can lead to caking or degradation if improperly stored.

  • The Ethan-1-ol Group : The primary aliphatic alcohol provides a site for oxidation. Mixing this compound with strong oxidizing agents (e.g., nitric acid, permanganates) can lead to dangerous exothermic reactions.

Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), handling this material requires strict integration into your facility's written Chemical Hygiene Plan (CHP)[1]. Laboratories must implement specific control measures to reduce exposure to such hazardous materials[2].

Operational Handling & Engineering Controls

Because this compound is a fine, hygroscopic powder, aerosolization is the primary exposure route during weighing and transfer.

Step-by-Step Handling Methodology:

  • Environmental Isolation : Conduct all open-container manipulations within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Aerosolized particulates pose an inhalation hazard and can easily bypass standard benchtop ventilation. Fume hoods ensure that any airborne dust is pulled away from the operator's breathing zone[1].

  • PPE Selection : Don double nitrile gloves (minimum 4 mil thickness), ANSI Z87.1 compliant chemical splash goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides excellent chemical resistance to amine salts. Double-gloving ensures that if the outer glove is contaminated with the powder, it can be removed without exposing the skin.

  • Static Mitigation : Use an anti-static weighing dish and a zero-stat gun before transferring the powder.

    • Causality: Hydrochloride salts easily accumulate static charges, causing the powder to repel from spatulas and contaminate the balance area.

RCRA-Compliant Disposal Protocol

Disposal must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework[3]. While 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol hydrochloride does not carry a specific EPA U- or P-listing[4], its pharmacological potential dictates that it must be managed as a hazardous waste stream and ultimately destroyed via high-temperature incineration[5].

Step-by-Step Disposal Methodology:

  • Waste Segregation : Isolate the waste from strong acids, bases, and oxidizers.

    • Causality: Amine hydrochlorides can react with strong bases to liberate the free base amine, which is often more volatile, lipophilic, and toxic than the salt form.

  • Containerization : Place all solid waste (contaminated Kimwipes, empty vials, unused powder) into a High-Density Polyethylene (HDPE) solid waste container. For liquid solutions, use a chemically compatible, vented HPLC waste carboy.

    • Causality: HDPE is inert to mild acids and aqueous amine salts, preventing container degradation and subsequent leaks.

  • Labeling & SAA Storage : Affix a GHS-compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Indicate the exact chemical name. Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Causality: EPA regulations allow laboratories to accumulate up to 55 gallons of non-acute hazardous waste in an SAA without triggering strict storage facility permitting[6].

  • TSD Transfer : Once the SAA container is full, date it and transfer it to the Central Accumulation Area (CAA) within 3 consecutive days. Coordinate with a licensed Treatment, Storage, and Disposal (TSD) facility.

Emergency Spill Response Methodology

In the event of a solid spill outside of primary containment, execute the following protocol:

  • Evacuate & Assess : Clear personnel from the immediate area to prevent tracking the powder through the lab.

  • Containment : Surround the spill with an inert absorbent material (e.g., vermiculite). Do not use water.

    • Causality: Adding water will dissolve the HCl salt, increasing its surface area and driving the contamination deeper into porous lab surfaces.

  • Collection : Use a dedicated anti-static brush and dustpan to gently sweep up the solid. Place the material into a sealable hazardous waste bag.

  • Decontamination : Wipe the area with a damp paper towel using a 70% isopropanol/water mixture to solubilize and remove residual trace powder. Dispose of all cleaning materials as hazardous waste.

Regulatory Waste Accumulation Limits

To maintain EPA compliance, laboratories must track their waste generation rates. The table below summarizes the quantitative thresholds and accumulation limits based on your facility's RCRA generator status[6].

Generator StatusMonthly Generation Limit (Non-Acute)Max Accumulation TimeOn-Site Quantity Limit
Conditionally Exempt Small Quantity Generator (CESQG) < 100 kg (220 lbs)No strict federal time limit< 1,000 kg
Small Quantity Generator (SQG) 100 kg to 1,000 kg180 days (270 days if TSD >200 miles)< 6,000 kg
Large Quantity Generator (LQG) > 1,000 kg (2,200 lbs)90 daysNo limit
Table 1: EPA RCRA Generator Classifications and Accumulation Limits for Hazardous Waste.

Cradle-to-Grave Workflow

The following diagram illustrates the logical flow of the chemical's lifecycle from the point of waste generation to final destruction, ensuring a self-validating chain of custody.

G Start Waste Generation: 2-(3,3-Dimethylpiperidin-4-yl)ethan-1-ol HCl Segregation Waste Segregation (Isolate from Oxidizers & Bases) Start->Segregation Identify Hazards Container HDPE Containerization & GHS Labeling Segregation->Container Transfer SAA Satellite Accumulation Area (SAA) (Max 55 Gallons) Container->SAA Store at Point of Gen. CAA Central Accumulation Area (CAA) (Time limits apply based on Status) SAA->CAA When Full (Move < 3 Days) TSD Licensed TSD Facility (High-Temp Incineration) CAA->TSD Final Disposal

RCRA Cradle-to-Grave Disposal Workflow for Piperidine Derivative Waste.

References

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - US EPA. Available at:[Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan - OSHA. Available at:[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview - US EPA. Available at:[Link]

  • RCRA Regulations Explained - National Environmental Trainers. Available at:[Link]

  • Learn the Basics of Hazardous Waste - US EPA. Available at: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.